molecular formula C13H15NO B1273631 2-tert-butyl-1H-indole-3-carbaldehyde CAS No. 29957-81-1

2-tert-butyl-1H-indole-3-carbaldehyde

Cat. No.: B1273631
CAS No.: 29957-81-1
M. Wt: 201.26 g/mol
InChI Key: HKBWAYDAIZSXQS-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWAYDAIZSXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375445
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29957-81-1
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)-1H-indole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. Due to the electron-donating nature of the indole ring, electrophilic substitution reactions such as formylation are readily achieved at the electron-rich C3 position. This document details the primary synthetic routes, their underlying mechanisms, and representative experimental protocols.

Introduction

Indole-3-carboxaldehydes are pivotal building blocks in the synthesis of a wide array of biologically active compounds and functional materials. The introduction of a tert-butyl group at the C2 position can enhance lipophilicity and metabolic stability, making this compound a sought-after precursor. The most common and effective methods for its synthesis involve electrophilic formylation of 2-tert-butyl-1H-indole. The primary methods discussed herein are the Vilsmeier-Haack reaction, the Rieche formylation, and the Reimer-Tiemann reaction.

Synthesis Methodologies and Mechanisms

The formylation of 2-tert-butyl-1H-indole predominantly proceeds via electrophilic aromatic substitution at the C3 position. The choice of formylating agent and reaction conditions can influence the yield and purity of the final product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C3 position of 2-tert-butyl-1H-indole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Indole 2-tert-butyl-1H-indole Iminium Iminium Salt Intermediate Indole->Iminium Electrophilic Attack Vilsmeier->Iminium Electrophilic Attack Product This compound Iminium->Product Hydrolysis H2O H₂O (work-up) H2O->Product Hydrolysis

Vilsmeier-Haack Reaction Pathway.
Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is particularly effective for electron-rich aromatic compounds.

Mechanism:

  • Formation of the Electrophile: Dichloromethyl methyl ether reacts with the Lewis acid to form a highly reactive electrophilic species.

  • Electrophilic Substitution: The 2-tert-butyl-1H-indole attacks the electrophile at the C3 position.

  • Hydrolysis: The intermediate is subsequently hydrolyzed to afford the aldehyde.

Rieche_Formylation Indole 2-tert-butyl-1H-indole Intermediate Substitution Intermediate Indole->Intermediate Electrophilic Substitution DCMME Dichloromethyl methyl ether Electrophile Electrophilic Complex DCMME->Electrophile + LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Electrophile + Electrophile->Intermediate Electrophilic Substitution Product This compound Intermediate->Product Hydrolysis H2O H₂O (work-up) H2O->Product Hydrolysis

Rieche Formylation Pathway.
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. It involves the reaction of the substrate with chloroform in a basic solution.

Mechanism:

  • Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., NaOH) to form a trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.

  • Electrophilic Attack: The electron-rich indole nucleus attacks the electrophilic dichlorocarbene.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the base to yield the aldehyde.

Reimer_Tiemann Indole 2-tert-butyl-1H-indole Intermediate Dichloromethyl Intermediate Indole->Intermediate Electrophilic Attack Chloroform CHCl₃ Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base Base (e.g., NaOH) Base->Carbene + Carbene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Reimer-Tiemann Reaction Pathway.

Experimental Protocols

Representative Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

Materials:

  • 2-tert-butyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Water, deionized

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) to the DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 2-tert-butyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.

  • Make the solution alkaline (pH 8-9) by the dropwise addition of a cold aqueous solution of NaOH (e.g., 2 M).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data

The following table presents typical reaction parameters for the Vilsmeier-Haack formylation of various substituted indoles, which can serve as a reference for the synthesis of this compound.[5]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
6-Methyl-1H-indolePOCl₃, DMFRoom Temp to 90989
6-Chloro-1H-indolePOCl₃, DMFRoom Temp to 90991
7-Methoxy-1H-indolePOCl₃, DMFRoom Temp to 90886

Note: The steric hindrance of the tert-butyl group at the C2 position may require slightly longer reaction times or higher temperatures to achieve comparable yields.

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on the known data for indole-3-carboxaldehyde and related structures.[6][7][8][9]

Spectroscopy Expected Data
¹H NMR (CDCl₃)δ ~10.1 (s, 1H, -CHO), ~8.3 (br s, 1H, NH), ~7.9-7.2 (m, 4H, Ar-H), ~1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃)δ ~185 (-CHO), ~145 (C2), ~137 (C7a), ~127-120 (Ar-C), ~118 (C3), ~112 (C7), ~32 (-C(CH₃)₃), ~30 (-C(CH₃)₃)
IR (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1650 (C=O stretch, aldehyde), ~1530, 1450 (C=C stretch, aromatic)
Mass Spec. (ESI-MS)m/z 202.12 [M+H]⁺ for C₁₃H₁₅NO

Conclusion

The synthesis of this compound is most effectively achieved through electrophilic formylation of 2-tert-butyl-1H-indole. The Vilsmeier-Haack reaction stands out as a high-yielding and reliable method. While the steric bulk of the tert-butyl group may necessitate optimization of reaction conditions, the general protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate. The provided mechanistic insights and comparative data will aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

Experimental_Workflow Start Start: 2-tert-butyl-1H-indole Vilsmeier_Prep Vilsmeier Reagent Preparation (DMF + POCl₃) Start->Vilsmeier_Prep Reaction Formylation Reaction Start->Reaction Vilsmeier_Prep->Reaction Quench Quenching (Ice & NaOH) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Final Product: This compound Purification->End

References

Spectroscopic and Synthetic Profile of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-tert-butyl-1H-indole-3-carbaldehyde. Due to the limited availability of directly published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy and well-documented synthetic methodologies to present a predictive but scientifically grounded data set. The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this indole derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent indole-3-carbaldehyde and the known spectroscopic effects of a tert-butyl substituent at the C2 position of the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Rationale
~10.1s1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the indole ring.
~8.3br s1HNHThe N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.
~7.8-7.9d1HH-4The peri-proton at C4 is deshielded by the aldehyde group at C3.
~7.2-7.4m2HH-5, H-6The protons on the benzene portion of the indole ring.
~7.1-7.2d1HH-7The proton at C7.
~1.4s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~185C=OThe carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift.
~145C-2The C-2 carbon bearing the tert-butyl group will be significantly downfield.
~137C-7aThe bridgehead carbon.
~125-130C-4, C-5, C-6, C-7The aromatic carbons of the benzene ring.
~120C-3aThe other bridgehead carbon.
~115C-3The C-3 carbon attached to the aldehyde group.
~35-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~30-C(C H₃)₃The methyl carbons of the tert-butyl group.

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignmentPredicted Rationale
~3300MediumN-H stretchCharacteristic stretching vibration for the N-H bond in the indole ring.
~2960, 2870StrongC-H stretch (sp³)Stretching vibrations of the C-H bonds in the tert-butyl group.
~2820, 2720WeakC-H stretch (aldehyde)Fermi resonance doublets characteristic of the aldehyde C-H stretch.
~1660StrongC=O stretch (aldehyde)Strong absorption due to the stretching vibration of the conjugated carbonyl group.
~1580, 1450MediumC=C stretch (aromatic)Stretching vibrations of the carbon-carbon double bonds within the indole ring system.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignmentPredicted Rationale
201High[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₃H₁₅NO).
186Moderate[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds.
144Strong[M - C₄H₉]⁺Loss of the tert-butyl group to form a stable indoyl cation is expected to be a major fragmentation pathway.
116Moderate[144 - CO]⁺Subsequent loss of carbon monoxide from the [M - C₄H₉]⁺ fragment.
57Strong[C₄H₉]⁺The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl group.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole. This reaction is a reliable method for the introduction of a formyl group at the electron-rich C3 position of the indole nucleus.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-tert-butyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 2-tert-butyl-1H-indole in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

The following diagram illustrates the synthetic workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

Synthesis_Workflow Synthesis of this compound cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 2-tert-butyl-1H-indole in DCM Indole->ReactionMix Quench Quench with Ice/Water ReactionMix->Quench Neutralize Neutralize (NaOH) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Synthesis Workflow for this compound

Crystal Structure of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-tert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry. A comprehensive search of crystallographic databases and scientific literature reveals that, to date, the specific crystal structure of this compound (CAS Number: 29957-81-1) has not been publicly reported. In the absence of this primary data, this document provides a detailed analysis of the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, as a foundational reference. Furthermore, it offers insights into the expected stereochemical impact of the 2-tert-butyl group on the molecular and supramolecular structure. This guide also includes established experimental protocols for the synthesis of related indole-3-carbaldehydes and a summary of the biological significance of this class of compounds, thereby providing a valuable resource for researchers in the field.

Introduction

Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituent at the 2-position of the indole ring is known to modulate the biological efficacy and pharmacokinetic properties of these molecules. The 2-tert-butyl substitution, in particular, is of interest for its potential to introduce steric bulk, which can influence receptor binding and metabolic stability. Understanding the three-dimensional structure of this compound is crucial for rational drug design and structure-activity relationship (SAR) studies.

Despite a thorough investigation, a definitive crystal structure for this compound is not available in the public domain. Therefore, this guide presents the crystallographic data for the unsubstituted parent molecule, 1H-indole-3-carbaldehyde, to serve as a structural template.

Crystal Structure Analysis of 1H-Indole-3-carbaldehyde

The crystal structure of 1H-indole-3-carbaldehyde provides a fundamental framework for understanding its substituted analogues.

Crystallographic Data

The crystallographic data for 1H-indole-3-carbaldehyde is summarized in the table below.

ParameterValue
Chemical FormulaC₉H₇NO
Molecular Weight145.16 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.0758 (9)
b (Å)5.8059 (4)
c (Å)8.6909 (5)
α (°)90
β (°)90
γ (°)90
Volume (ų)710.24 (8)
Z4
Temperature (K)293
Molecular and Supramolecular Structure

In the crystal, the indole ring of 1H-indole-3-carbaldehyde is essentially planar. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds between the indole nitrogen and the oxygen atom of the carbaldehyde group of an adjacent molecule. This hydrogen bonding motif is a key feature of the crystal packing.

Predicted Structural Influence of the 2-tert-butyl Group

The introduction of a bulky tert-butyl group at the 2-position of the indole ring is expected to have significant steric and electronic consequences on the crystal structure of this compound.

  • Molecular Conformation: The tert-butyl group will likely cause some distortion of the planarity of the indole ring system. The C2-C(tert-butyl) bond may be slightly out of the plane of the indole ring to minimize steric strain.

  • Crystal Packing: The presence of the large, non-polar tert-butyl group is expected to disrupt the efficient crystal packing observed in the parent compound. The intermolecular N—H···O hydrogen bonding network may be altered or replaced by weaker van der Waals interactions, potentially leading to a lower melting point and different solubility properties. The overall packing density is also likely to be reduced.

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not detailed in the available literature, general methods for the synthesis of indole-3-carbaldehydes can be adapted. The Vilsmeier-Haack reaction is a widely used and effective method.

General Synthesis of Indole-3-carbaldehydes via the Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of indoles.

Materials:

  • Substituted indole (e.g., 2-tert-butyl-1H-indole)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure indole-3-carbaldehyde.

Crystallization

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Biological Significance and Potential Applications

Indole-3-carbaldehyde derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Many substituted indole-3-carbaldehydes have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties.

The biological activity is often attributed to the ability of the indole scaffold to interact with various biological targets, and the nature and position of substituents play a critical role in determining the specific activity and potency.

Visualizations

Synthesis_Workflow Indole 2-tert-butyl-1H-indole Reaction Vilsmeier-Haack Reaction Indole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Signaling_Pathway cluster_cell Target Cell Receptor Cellular Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Apoptosis) Gene_Expression->Biological_Response Indole_Derivative Indole-3-Carbaldehyde Derivative Indole_Derivative->Receptor Binds

Caption: Hypothetical signaling pathway for an indole-3-carbaldehyde derivative.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of the available structural information from its parent compound and predictive insights into the effects of the 2-tert-butyl substituent. The provided synthetic protocols and summary of biological activities of related compounds offer a valuable resource for researchers engaged in the design and development of novel indole-based therapeutic agents. The elucidation of the precise crystal structure of the title compound through future experimental work is a critical next step to further inform rational drug design efforts.

The Biological Frontier of Indole-3-Carbaldehydes: A Technical Guide to Their Diverse Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the multifaceted biological activities of substituted indole-3-carbaldehydes. This class of compounds, originating from a core indole structure, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a consolidated overview of their biological performance, detailed experimental methodologies for their evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and development.

Overview of Biological Activities

Indole-3-carbaldehyde and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their versatile biological profile.[1][2][3][4] The indole scaffold is a privileged structure in drug discovery, and modifications at the 3-position with a carbaldehyde group, along with further substitutions on the indole ring, have yielded a plethora of compounds with potent biological effects.[1][3][4] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the modulation of key signaling pathways and cellular processes.[2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various substituted indole-3-carbaldehyde derivatives, providing a comparative overview of their potency.

Table 2.1: Anticancer Activity of Substituted Indole-3-Carbaldehydes
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[5]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[5]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5[5]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[5]
1-propyl-indole-3-carboxaldehyde thiosemicarbazone (3d)H37Rv (Mycobacterium tuberculosis)0.9 µg/mL[6]
1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q)H37Rv (Mycobacterium tuberculosis)1.9 µg/mL[6]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2.2: Antimicrobial Activity of Substituted Indole-3-Carbaldehydes
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Indole-3-aldehyde hydrazide/hydrazone derivativesStaphylococcus aureus6.25-100[7][8]
Indole-3-aldehyde hydrazide/hydrazone derivativesMethicillin-resistant S. aureus (MRSA)6.25-100[7][8]
Indole-3-aldehyde hydrazide/hydrazone derivativesEscherichia coli6.25-100[7][8]
Indole-3-aldehyde hydrazide/hydrazone derivativesBacillus subtilis6.25-100[7][8]
Indole-3-aldehyde hydrazide/hydrazone derivativesCandida albicans6.25-100[7][8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2.3: Antiviral Activity of a Substituted Indole Derivative
Compound/DerivativeVirusIC50 (µg/mL)Selectivity Index (SI)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-21.0678.6[9][10]

IC50: The half-maximal inhibitory concentration. SI: Selectivity Index, the ratio of the cytotoxic concentration to the effective antiviral concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted indole-3-carbaldehydes.

Synthesis of Substituted Indole-3-Carbaldehydes (Vilsmeier-Haack Reaction Example)

A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring.

    • Prepare a solution of the desired substituted indole in DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent (DMF and POCl3 mixture) while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature, and then heat as required (e.g., 85-90°C) for several hours to ensure the completion of the reaction.

    • Cool the reaction mixture and pour it into crushed ice.

    • Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the mixture is alkaline, which will precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

    • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

    • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.

    • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Procedure:

    • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.

    • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization synthesis Synthesis of Indole-3-Carbaldehyde Derivatives purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antiviral Antiviral Assays characterization->antiviral data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Redesign

Caption: General experimental workflow for the development of indole-3-carbaldehyde derivatives.

TLR4_NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 MAPK TAK1->p38 IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB IκB DNA DNA NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Inflammation

Caption: Simplified TLR4/NF-κB/p38 signaling pathway in inflammation.

AhR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole Derivative AhR_complex AhR Hsp90 XAP2 p23 Ligand->AhR_complex binds AhR_ligand AhR-Ligand AhR_complex->AhR_ligand conformational change AhR_ligand_nuc AhR-Ligand AhR_ligand->AhR_ligand_nuc translocates to ARNT ARNT AhR_ligand_nuc->ARNT dimerizes with AhR_ARNT AhR-ARNT Dimer AhR_ligand_nuc->AhR_ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE binds to Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Substituted indole-3-carbaldehydes represent a promising and versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive area for further investigation. This guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and clear visual aids to accelerate the discovery and development of novel indole-based drugs.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability of 2-tert-butyl-1H-indole-3-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on practical applications and experimental considerations.

Core Chemical Properties

This compound is a derivative of the indole heterocyclic system, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position. This substitution pattern significantly influences its chemical behavior.

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
CAS Number 29957-81-1

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction involves the formylation of 2-tert-butyl-1H-indole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The bulky tert-butyl group at the 2-position of the indole ring sterically hinders the approach of the Vilsmeier reagent, which may necessitate optimized reaction conditions compared to the formylation of unsubstituted indole.

Experimental Protocol:

Materials:

  • 2-tert-butyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM.

  • Add the solution of 2-tert-butyl-1H-indole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance of the tert-butyl group, a longer reaction time or gentle heating (e.g., 40 °C) may be required for complete conversion.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Relationship of Vilsmeier-Haack Reaction:

Vilsmeier_Haack Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Indole 2-tert-butyl-1H-indole Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product + H2O (Hydrolysis) Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product Knoevenagel_Workflow Knoevenagel Condensation Workflow Start Start Dissolve Dissolve Aldehyde and Malononitrile in Ethanol Start->Dissolve Add_Catalyst Add catalytic Piperidine Dissolve->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Cool Cool in Ice Bath Monitor->Cool Complete Filter Filter and Wash Solid Cool->Filter Dry Dry the Product Filter->Dry End End Dry->End Photostability_Setup Photostability Testing Setup cluster_chamber Photostability Chamber Light_Source Light Source (Cool White Fluorescent & Near UV) Exposed_Sample Exposed Sample (in transparent container) Analysis Analytical Testing (e.g., HPLC) Exposed_Sample->Analysis Withdraw at intervals Dark_Control Dark Control (wrapped in foil) Dark_Control->Analysis Withdraw at intervals

An In-depth Technical Guide on 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-tert-butyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. It includes a compilation of known physical and chemical data, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its significance as a synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their presence in bioactive natural products and their role as versatile intermediates in organic synthesis.[1][2][3][4] The introduction of a bulky tert-butyl group at the C2 position of the indole scaffold significantly influences the molecule's steric and electronic properties, making this compound a compound of interest for developing novel therapeutic agents and functional materials.[3] Derivatives of indole-3-carboxaldehyde have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide consolidates the available technical data for the 2-tert-butyl substituted analogue.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. The data has been aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 29957-81-1[5][6]
Molecular Formula C₁₃H₁₅NO[5][6]
Molecular Weight 201.27 g/mol [5][6]
Physical Form Solid
Boiling Point 224 °C
Storage Temperature Ambient
Purity Typically ≥95%
Table 2: Spectroscopic and Structural Identifiers
Identifier TypeIdentifierSource(s)
IUPAC Name This compound
InChI 1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3
InChI Key HKBWAYDAIZSXQS-UHFFFAOYSA-N
MDL Number MFCD01241608

Note: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and specific melting point values for this compound are not widely published in peer-reviewed literature at the time of this report but are available through commercial suppliers.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Vilsmeier-Haack Reaction Workflow

The logical workflow for the synthesis of this compound from 2-tert-butyl-1H-indole is depicted below.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Workup DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 2-tert-butyl-1H-indole (Starting Material) Indole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., H₂O, NaOH) Iminium_Intermediate->Hydrolysis Hydrolysis Product This compound (Final Product) Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for indole formylation.[10][11]

Materials and Equipment:

  • 2-tert-butyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-1H-indole (1.0 equiv) in anhydrous DMF (acting as both solvent and reagent).

  • Vilsmeier Reagent Formation and Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Stir vigorously for 15-30 minutes.

  • Basification: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This step facilitates the hydrolysis of the iminium intermediate and precipitation of the product.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Biological and Chemical Significance

While specific signaling pathway studies on this compound are limited, the indole-3-carboxaldehyde core is a well-established pharmacophore.[3] It is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AHR), playing a role in modulating immune responses at mucosal surfaces.[12] The introduction of various substituents onto the indole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3]

The logical relationship between the core chemical structure and its potential applications is outlined in the diagram below.

Logical_Relationship cluster_properties Inherent Properties cluster_applications Potential Applications & Further Synthesis Core This compound Steric_Bulk Steric Bulk (tert-Butyl Group) Core->Steric_Bulk Reactive_Aldehyde Reactive Aldehyde Group Core->Reactive_Aldehyde Indole_Core Bioactive Indole Core Core->Indole_Core Drug_Discovery Drug Discovery Lead (Anticancer, Antibacterial) Steric_Bulk->Drug_Discovery Modifies Bioactivity Schiff_Bases Synthesis of Schiff Bases & Ligands Reactive_Aldehyde->Schiff_Bases Condensation Reactions Heterocycles Precursor for Complex Heterocycles Reactive_Aldehyde->Heterocycles Cyclization Reactions Indole_Core->Drug_Discovery Established Pharmacophore

Caption: Structure-to-application map for this compound.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with defined physicochemical properties. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a standard method for indole formylation. Given the established biological importance of the indole-3-carboxaldehyde scaffold, this 2-tert-butyl substituted derivative represents a promising building block for medicinal chemistry and materials science, warranting further investigation into its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide to 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and explores its potential biological significance, with a focus on the underlying signaling pathways.

Core Chemical Identifiers and Properties

This compound is a derivative of indole, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position of the indole ring. These substitutions significantly influence its chemical reactivity and biological activity.

IdentifierValue
CAS Number 29957-81-1
IUPAC Name 2-(tert-butyl)-1H-indole-3-carbaldehyde
Chemical Formula C₁₃H₁₅NO[1]
Molecular Weight 201.27 g/mol [1]
Canonical SMILES CC(C)(C)C1=C(C=O)C2=CC=CC=C2N1
InChI Key HKBWAYDAIZSXQS-UHFFFAOYSA-N

Synthesis and Spectroscopic Data

General Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indole derivatives.

Materials:

  • 2-tert-butyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the Vilsmeier reagent is fully hydrolyzed.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of related indole-3-carbaldehyde derivatives[7], the following characteristic spectral features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm, a singlet for the N-H proton of the indole ring (which may be broad), signals for the aromatic protons on the benzene ring portion of the indole nucleus, and a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.

  • ¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the carbons of the tert-butyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the region of 1650-1680 cm⁻¹. A broad band in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.27 g/mol ).

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde (I3A) and its derivatives have emerged as significant modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8][9][10][11][12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The interaction of this compound with the AhR is anticipated to follow the established pathway for other I3A derivatives. This pathway plays a crucial role in the anti-inflammatory effects observed with these compounds.

AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A 2-tert-butyl-1H- indole-3-carbaldehyde AhR_complex AhR Complex (Hsp90, AIP, p23, SRC) I3A->AhR_complex Cellular Uptake AhR_I3A AhR-Ligand Complex AhR_complex->AhR_I3A Binding ARNT ARNT AhR_I3A->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_I3A->AhR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., IL-22, CYP1A1) XRE->Gene_Transcription IL22 Interleukin-22 (IL-22) (Anti-inflammatory) Gene_Transcription->IL22 Translation

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde derivatives.

Pathway Description:

  • Ligand Binding: this compound, acting as a ligand, enters the cell and binds to the cytosolic AhR, which is part of a protein complex.

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Biological Response: This binding initiates the transcription of various genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and, importantly, the anti-inflammatory cytokine Interleukin-22 (IL-22). The production of IL-22 contributes to the maintenance of intestinal barrier function and the resolution of inflammation.

Quantitative Biological Data

Specific quantitative biological activity data, such as IC₅₀ or MIC values, for this compound are not available in the reviewed literature. However, studies on various other indole-3-carboxaldehyde derivatives have demonstrated a range of biological activities. The table below summarizes the antioxidant activity of some related compounds to provide a general context for the potential efficacy of this class of molecules.

CompoundDPPH Scavenging IC₅₀ (µM/ml)Lipid Peroxidation Inhibition IC₅₀ (µM/ml)
Indole-3-carboxaldehyde121 ± 0.570 ± 0.7
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde159 ± 0.475 ± 0.4
Derivative 5a18 ± 0.124 ± 0.3
Derivative 5b21 ± 0.229 ± 0.8
Derivative 5e16 ± 0.821 ± 0.5
Derivative 5f8 ± 0.97 ± 0.1
Derivative 5g13 ± 0.216 ± 0.9
Butylated Hydroxyanisole (BHA) (Standard)11 ± 0.59 ± 0.1
Data for indole-3-carboxaldehyde derivatives is adapted from Nagaraja Naik et al., Der Pharma Chemica, 2012, 4(2):783-790.[13]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest a potential for interaction with biological targets such as the Aryl Hydrocarbon Receptor, which is implicated in a variety of diseases with an inflammatory component. While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has shown promising anti-inflammatory, antioxidant, and antimicrobial properties. Further research, including detailed synthesis optimization, comprehensive spectroscopic analysis, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its application in drug development.

References

In-depth Technical Guide: Theoretical Studies on 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the publicly available scientific literature reveals a notable absence of dedicated theoretical or in-depth experimental studies on 2-tert-butyl-1H-indole-3-carbaldehyde. While this compound is commercially available, indicating its synthesis has been achieved, detailed characterization data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and single-crystal X-ray diffraction data, are not present in published scientific journals or patents. This lack of foundational experimental data precludes the development of a robust theoretical model and the detailed analysis requested.

This guide will, therefore, provide a foundational overview of the theoretical and experimental approaches that would be employed to study this compound, drawing parallels from research on the parent compound, indole-3-carbaldehyde, and other substituted derivatives. This framework can serve as a roadmap for future research on this specific molecule.

Molecular Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . Its structure consists of a bicyclic indole core, featuring a benzene ring fused to a pyrrole ring. A bulky tert-butyl group is substituted at the 2-position of the indole ring, and a carbaldehyde (formyl) group is attached to the 3-position.

Table 1: Basic Molecular Properties of this compound

PropertyValueSource
CAS Number29957-81-1Commercial Vendors
Molecular FormulaC₁₃H₁₅NOCommercial Vendors
Molecular Weight201.27 g/mol Commercial Vendors

Hypothetical Experimental Protocols for Characterization

To initiate theoretical studies, the synthesis and thorough characterization of this compound would be the first critical step.

Synthesis

The synthesis of this compound would likely follow established methods for the formylation of indoles, with modifications to accommodate the 2-tert-butyl substituent. A plausible synthetic route is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-tert-butyl-1H-indole in anhydrous DMF and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline. The crude product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Crystallographic Characterization

The purified compound would then be subjected to a battery of analytical techniques to confirm its structure and provide data for theoretical modeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively. This data is crucial for confirming the connectivity of the atoms and the success of the synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, particularly the N-H stretch of the indole ring and the C=O stretch of the carbaldehyde group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray crystallography would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and dihedral angles. This is the gold standard for geometric data required for high-level theoretical calculations.

Framework for Theoretical Studies

Once experimental data is available, a comprehensive theoretical investigation can be undertaken to understand the electronic structure, reactivity, and potential biological activity of this compound.

Computational Methods

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the properties of molecules of this size. A common approach would involve:

  • Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimized geometry would be compared with the experimental crystal structure, if available, to validate the computational model.

  • Vibrational Frequency Analysis: Calculation of the vibrational frequencies at the optimized geometry serves two purposes: to confirm that the structure is a true energy minimum and to allow for a theoretical IR spectrum to be generated and compared with the experimental spectrum.

  • Electronic Properties Analysis: A range of electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge transfer interactions and the nature of the chemical bonds.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for a theoretical study of a novel compound like this compound.

Theoretical_Workflow cluster_experimental Experimental Foundation cluster_computational Computational Modeling cluster_analysis Analysis & Interpretation Synthesis Synthesis & Purification Characterization Spectroscopic & Crystallographic Characterization Synthesis->Characterization GeoOpt Geometry Optimization (DFT) Characterization->GeoOpt Input Geometry FreqAnalysis Vibrational Frequency Analysis GeoOpt->FreqAnalysis ElectronicProps Electronic Property Calculation (HOMO, LUMO, MEP) GeoOpt->ElectronicProps Validation Validation against Experimental Data FreqAnalysis->Validation Compare IR Spectra Reactivity Reactivity Prediction ElectronicProps->Reactivity Docking Molecular Docking (if biologically active) Reactivity->Docking

Caption: A logical workflow for the theoretical study of this compound.

Potential Signaling Pathways and Biological Activity

Indole derivatives are known to exhibit a wide range of biological activities, often through interactions with specific signaling pathways. For instance, the parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The introduction of a bulky tert-butyl group at the 2-position could significantly alter the molecule's ability to bind to AhR or other biological targets.

A hypothetical signaling pathway that could be investigated is the AhR signaling pathway, which is involved in regulating immune responses and cellular metabolism.

AhR_Signaling_Pathway Molecule 2-tert-butyl-1H- indole-3-carbaldehyde AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) Molecule->AhR_complex Binds Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change Nuclear_complex Nuclear AhR-ARNT Complex Activated_AhR->Nuclear_complex Translocates to Nucleus & Binds ARNT ARNT ARNT ARNT->Nuclear_complex XRE Xenobiotic Response Element (XRE) Nuclear_complex->XRE Binds DNA Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Initiates Transcription Biological_response Biological Response Gene_expression->Biological_response

Caption: Hypothetical activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

While a detailed theoretical study on this compound is not currently possible due to the lack of published experimental data, this guide outlines the necessary steps and methodologies for such an investigation. Future research should focus on the synthesis and comprehensive characterization of this molecule. The resulting data will be invaluable for building accurate computational models to explore its electronic structure, reactivity, and potential as a pharmacologically active agent. Such studies would contribute significantly to the broader understanding of substituted indole-3-carbaldehydes and their potential applications in drug discovery and materials science.

Potential Therapeutic Targets of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 2-tert-butyl-1H-indole-3-carbaldehyde. This guide extrapolates potential therapeutic targets and mechanisms based on studies of the parent compound, indole-3-carbaldehyde (I3A), and its other derivatives. All data and protocols should be considered as a starting point for the investigation of this specific molecule.

Executive Summary

Indole-3-carbaldehyde (I3A) and its derivatives are a promising class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The core indole structure is a privileged scaffold in medicinal chemistry.[2] Based on the available literature for structurally related compounds, this compound is hypothesized to engage with several key therapeutic targets. A prominent potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[3][4] Modulation of inflammatory pathways, such as the NF-κB signaling cascade, and induction of apoptosis in cancer cells are other significant potential therapeutic avenues.[5][6] This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of indole-3-carbaldehyde derivatives spans several key areas:

  • Oncology: Derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A key mechanism is the induction of apoptosis.[3]

  • Inflammation: Indole compounds are known to modulate inflammatory responses, often through the regulation of cytokine production and key signaling pathways like NF-κB.[5]

  • Infectious Diseases: Antimicrobial properties have been reported for various I3A derivatives.[1]

Based on data from analogous compounds, the primary molecular targets for this compound are likely to include:

  • Aryl Hydrocarbon Receptor (AhR): A key regulator of cellular responses to environmental stimuli and endogenous ligands.[8] Activation of AhR by indole derivatives can influence immune cell function and intestinal homeostasis.[4][9]

  • NF-κB Signaling Pathway Components: This pathway is central to the inflammatory response, and its inhibition is a major therapeutic goal in many diseases.[6]

  • Apoptosis-Related Proteins: Inducing programmed cell death in cancer cells is a cornerstone of oncology drug discovery.[10]

Quantitative Biological Activity of Indole-3-Carbaldehyde Derivatives

The following tables summarize the biological activities of various I3A derivatives. These values provide a benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[7][11]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[7][11]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideS. aureus62.5[12]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideB. subtilis125[12]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideS. aureus125[12]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideB. subtilis250[12]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Key Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Upon binding of a ligand, such as an indole derivative, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and contributing to immune modulation.[13][14]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Indole Derivative) Ligand (Indole Derivative) AhR Complex AhR HSP90 XAP2 SRC Ligand (Indole Derivative)->AhR Complex Binding AhR AhR HSP90 HSP90 XAP2 XAP2 SRC SRC Activated AhR Activated AhR AhR Complex->Activated AhR Conformational Change (HSP90, XAP2, SRC dissociate) ARNT ARNT Activated AhR->ARNT Dimerization Activated AhR->ARNT Nuclear Translocation AhR/ARNT Dimer Activated AhR ARNT Activated AhR->AhR/ARNT Dimer ARNT->AhR/ARNT Dimer XRE XRE (DNA) AhR/ARNT Dimer->XRE Binding Target Gene Transcription e.g., CYP1A1, IL-22 XRE->Target Gene Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Indole derivatives may inhibit this pathway by preventing IκB degradation.[6][15]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Nuclear Translocation IkB-NF-kB->NF-kB IkB Degradation Indole Derivative Indole Derivative Indole Derivative->IKK Inhibits DNA DNA NF-kB_nuc->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

NF-κB signaling and potential inhibition by indole derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[2][16][17]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]

  • Materials:

    • Human cancer cell line (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)[16]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours.[16]

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][18]

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a plate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Assay

This assay quantifies the ability of a compound to act as an agonist or antagonist of the AhR.[13]

  • Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. AhR activation by a ligand drives the expression of the reporter protein, which can be quantified.[20]

  • Materials:

    • AhR reporter cell line (e.g., HepG2 stably transfected with a DRE-luciferase reporter construct)

    • Cell culture medium

    • Test compound and reference agonist/antagonist

    • Luciferase assay reagent

    • 96-well opaque plates

    • Luminometer

  • Procedure (Agonist Mode):

    • Plate the AhR reporter cells in a 96-well opaque plate and incubate for 4-6 hours.[21]

    • Prepare serial dilutions of the test compound and a known AhR agonist (e.g., MeBio) in the culture medium.[21]

    • Treat the cells with the diluted compounds.

    • Incubate for 22-24 hours.[21]

    • Lyse the cells and add the luciferase detection reagent.

    • Measure the luminescence using a luminometer. An increase in luminescence compared to the vehicle control indicates agonist activity.

  • Procedure (Antagonist Mode):

    • Follow the same initial steps as the agonist mode.

    • Co-treat the cells with a serial dilution of the test compound and a fixed, sub-maximal concentration (e.g., EC80) of a known AhR agonist.[13]

    • Measure luciferase activity as described above. A decrease in luminescence compared to the agonist-only control indicates antagonist activity.

General Experimental and Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel indole derivative.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Starting Materials (e.g., 2-tert-butyl-1H-indole) Reaction Vilsmeier-Haack Reaction (POCl3, DMF) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalCompound This compound Characterization->FinalCompound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines FinalCompound->Cytotoxicity TargetAssay Target-Based Assays (e.g., AhR Reporter Assay) Cytotoxicity->TargetAssay If Active Mechanism Mechanism of Action (e.g., Western Blot for NF-kB, Apoptosis Markers) TargetAssay->Mechanism If Active Hit Active Compound Identified Mechanism->Hit

General workflow for synthesis and evaluation.

Conclusion and Future Directions

While direct evidence is pending, the existing body of research on indole-3-carbaldehyde derivatives strongly suggests that this compound holds significant potential as a therapeutic agent. The bulky tert-butyl group at the 2-position may influence its binding affinity and selectivity for various targets, a hypothesis that warrants experimental validation. Future research should prioritize the synthesis and in vitro evaluation of this specific compound against a panel of cancer cell lines and in inflammatory assay systems. Direct assessment of its activity on the Aryl Hydrocarbon Receptor and the NF-κB pathway will be crucial in elucidating its precise mechanism of action and advancing its potential development as a novel therapeutic.

References

Methodological & Application

Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles. This protocol includes a comprehensive list of materials, a step-by-step procedure, and expected characterization data to guide researchers in the successful synthesis and verification of the target compound.

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products. The introduction of a bulky substituent, such as a tert-butyl group at the 2-position, can significantly influence the pharmacological properties of the indole scaffold. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles, proceeding through the electrophilic substitution of the indole ring with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This protocol details the application of the Vilsmeier-Haack reaction for the specific synthesis of this compound.

Reaction Scheme

Experimental Protocol

Materials and Reagents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
2-tert-butyl-1H-indoleC₁₂H₁₅N173.265.00 g28.8 mmol
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL-
Phosphorus oxychloride (POCl₃)POCl₃153.333.5 mL38.5 mmol
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01100 mL-
Brine (saturated NaCl solution)NaCl58.4450 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
HexaneC₆H₁₄86.18As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Procedure
  • Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (3.5 mL, 38.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with 2-tert-butyl-1H-indole: Dissolve 2-tert-butyl-1H-indole (5.00 g, 28.8 mmol) in anhydrous N,N-dimethylformamide (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH ~7-8). This should be done carefully as gas evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation

Physicochemical and Spectroscopic Data
ParameterValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
CAS Number 29957-81-1
Appearance Off-white to pale yellow solid
Melting Point 188-192 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.1 (s, 1H, CHO), 8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 1.5 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 185.0, 148.0, 136.5, 126.0, 124.0, 122.5, 121.0, 115.0, 111.0, 32.5, 30.0
Expected Yield 75-85%

Visualization

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C, 30 min POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 2-tert-butyl-1H-indole in DMF Starting_Material->Reaction_Mixture 0 °C to RT, 12-16 h Quenching Quenching with Ice & NaHCO₃ Reaction_Mixture->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are required for this reaction. Ensure all glassware is flame-dried before use.

  • The quenching step with ice and sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the detailed steps and safety precautions will facilitate a successful and safe execution of the experiment.

Application Notes and Protocols: 2-tert-butyl-1H-indole-3-carbaldehyde in Schiff Base Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 2-tert-butyl-1H-indole-3-carbaldehyde. The protocols and data presented are based on established methodologies for analogous indole-carbaldehydes and serve as a guide for the development of novel compounds with therapeutic potential.

Introduction

Schiff bases derived from indole moieties are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The formation of an azomethine group through the condensation of an aldehyde with a primary amine is a versatile method for synthesizing a library of compounds with varied steric and electronic properties. The incorporation of a bulky 2-tert-butyl group on the indole scaffold is anticipated to influence the pharmacological profile of the resulting Schiff bases, potentially enhancing their specificity and efficacy.

Applications in Drug Discovery

Schiff bases of indole-3-carbaldehyde and its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Indole-based Schiff bases have demonstrated activity against a range of bacterial and fungal strains.[1][4] The imine linkage is crucial for their antimicrobial effects.

  • Anticancer Agents: Cytotoxic effects against various cancer cell lines have been reported for indole-derived Schiff bases.[5][6] These compounds can induce apoptosis through various signaling pathways.

  • Fluorescent Probes: The conjugated system in some indole Schiff bases gives rise to fluorescent properties, making them potential candidates for use as probes in bioimaging and sensing applications.

  • Anti-inflammatory and Analgesic Activity: Certain indole Schiff base derivatives have exhibited anti-inflammatory and analgesic properties, suggesting their potential in the management of pain and inflammation.[7]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of Schiff bases from this compound. Researchers should note that optimization of reaction conditions may be necessary due to the steric hindrance from the tert-butyl group.

General Synthesis of Schiff Bases

A common and effective method for synthesizing Schiff bases from indole aldehydes is through a condensation reaction with primary amines, often catalyzed by a weak acid.[8]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, amino acids)

  • Ethanol or Methanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in anhydrous ethanol or methanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

Characterization Data

The following table summarizes typical characterization data for Schiff bases derived from a closely related analogue, 1H-indole-2-carbaldehyde.[7] It is anticipated that derivatives of this compound will exhibit comparable spectral features, with expected variations in chemical shifts and physical properties due to the presence of the tert-butyl group.

Compound IDAmine ReactantYield (%)M.P. (°C)Rf ValueKey IR Bands (cm⁻¹)Key ¹H-NMR Signals (δ ppm)
MUB-01 4-Bromoaniline67.90158-1600.683161 (N-H), 1629 (C=N), 641 (C-Br)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H)
MUB-02 3-Fluoroaniline70.27159-1610.703161 (N-H), 1690 (C=N), 740 (C-Cl)12.1 (s, 1H, NH), 9.93-8.93 (s, 1H, CH=N), 8.35-7.19 (m, 9H, Ar-H)
MUB-03 4-Chloroaniline64.28156-1580.643158 (N-H), 1626 (C=N), 748 (C-Cl)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.92-6.80 (m, 9H, Ar-H)
MUB-04 4-Nitroaniline67.12155-1570.673444 (N-H), 1684 (C=N), 1442 (C-NO₂)12.1 (s, 1H, NH), 9.94 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H)
MUB-05 3-Methoxyaniline71.01160-1620.713165 (N-H), 1622 (C=N), 1128 (C-O)12.1 (s, 1H, NH), 9.98 (s, 1H, CH=N), 8.91-7.09 (m, 9H, Ar-H), 3.82 (s, 3H, OCH₃)

Biological Activity Data

The following table presents a summary of the biological activities of Schiff bases derived from 1H-indole-2-carbaldehyde, which can serve as a reference for predicting the potential activities of their 2-tert-butyl analogues.[7]

Compound IDAnalgesic Activity (Hot Plate Method)Anthelmintic Activity (Paralysis and Death Time)
MUB-01 Moderate activity, comparable to standardNot Reported
MUB-02 Dynamic analgesic activityNot Reported
MUB-03 Not ReportedSignificant activity at 50 and 100 mg/ml
MUB-06 Not ReportedModerate activity
MUB-07 Not ReportedModerate activity

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G Experimental Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start This compound + Primary Amine reaction Reflux in Ethanol with Acetic Acid Catalyst start->reaction Condensation filtration Filtration and Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Pure Schiff Base recrystallization->product spectroscopy Spectroscopic Analysis (FT-IR, NMR, Mass Spec) product->spectroscopy physical Physical Characterization (Melting Point, TLC) product->physical antimicrobial Antimicrobial Assays product->antimicrobial anticancer Anticancer Assays product->anticancer

Caption: General workflow for synthesis and evaluation of Schiff bases.

Potential Signaling Pathway in Cancer

While specific pathways for 2-tert-butyl-indole-3-carbaldehyde Schiff bases are yet to be elucidated, a hypothetical pathway for anticancer activity based on known mechanisms of similar compounds is presented below.

G Hypothetical Anticancer Signaling Pathway IndoleSchiffBase Indole Schiff Base CellMembrane Cancer Cell Membrane IndoleSchiffBase->CellMembrane Cellular Uptake Receptor Cell Surface Receptor IndoleSchiffBase->Receptor Binding/Interaction ROS Reactive Oxygen Species (ROS) Production IndoleSchiffBase->ROS Induction KinaseCascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Inhibition Apoptosis Apoptosis KinaseCascade->Apoptosis Induction DNA DNA Damage DNA->Apoptosis ROS->DNA

Caption: A potential mechanism of anticancer action for indole Schiff bases.

Logical Relationship of the Research Process

The following diagram outlines the logical progression from starting material to potential therapeutic applications.

G Research and Development Pathway Start This compound Synthesis Schiff Base Condensation with various amines Start->Synthesis Library Library of Novel Indole Schiff Bases Synthesis->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The logical flow from synthesis to a potential drug candidate.

References

The Versatile Building Block: 2-tert-butyl-1H-indole-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 2-tert-butyl-1H-indole-3-carbaldehyde has emerged as a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules with significant biological activities. Its unique structural features, particularly the sterically demanding tert-butyl group at the 2-position of the indole scaffold, offer both challenges and opportunities for medicinal chemists and researchers in drug development. This document provides detailed application notes and protocols for the utilization of this versatile compound in the synthesis of novel bioactive agents.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bulky tert-butyl group at the 2-position of indole-3-carbaldehyde provides a unique steric and electronic environment, influencing the reactivity of the aldehyde functionality and the overall pharmacological profile of its derivatives. This strategic substitution can enhance selectivity for biological targets and improve metabolic stability.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for a variety of synthetic transformations, leading to compounds with potential therapeutic applications, including antimicrobial and anticancer properties.

Knoevenagel Condensation for the Synthesis of Vinylindoles

The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield 2-tert-butyl-3-vinylindole derivatives. These products are valuable intermediates for further functionalization and have been investigated for their biological activities.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A general procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:

  • Reactants:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of this compound in ethanol, add malononitrile.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Representative Yields for Knoevenagel Condensation

Active Methylene CompoundProductYield (%)
Malononitrile2-(2-tert-butyl-1H-indol-3-yl)methylene)malononitrile85-95
Ethyl cyanoacetateEthyl 2-cyano-3-(2-tert-butyl-1H-indol-3-yl)acrylate80-90
Nitromethane2-tert-butyl-3-(2-nitrovinyl)-1H-indole70-80

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start Start Reactants Dissolve this compound and active methylene compound in ethanol Start->Reactants Catalyst Add catalytic piperidine Reactants->Catalyst Reaction Stir at room temperature Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Precipitation Precipitation of product TLC->Precipitation Reaction complete Filtration Filter and wash solid Precipitation->Filtration Drying Dry under vacuum Filtration->Drying End Final Product Drying->End

A typical workflow for the Knoevenagel condensation reaction.

Wittig Reaction for the Synthesis of Substituted Alkenes

The Wittig reaction provides a powerful method for the synthesis of C-C double bonds. This compound can be reacted with various phosphorus ylides to generate a wide range of 3-alkenyl-2-tert-butylindole derivatives. The steric hindrance from the tert-butyl group may influence the stereoselectivity of the alkene formation.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

A general procedure for the Wittig reaction is as follows:

  • Reactants:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • This compound (1.0 eq)

    • Anhydrous THF (solvent)

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (indicated by a color change).

    • Stir the ylide solution for 30 minutes at 0 °C.

    • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Potential Products from Wittig Reaction

Phosphonium SaltProduct
Methyltriphenylphosphonium bromide2-tert-butyl-3-vinyl-1H-indole
Ethyltriphenylphosphonium bromide2-tert-butyl-3-(prop-1-en-1-yl)-1H-indole
(Methoxycarbonylmethyl)triphenylphosphonium bromideMethyl 3-(2-tert-butyl-1H-indol-3-yl)acrylate

Diagram 2: Wittig Reaction Logical Flow

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

The two main stages of the Wittig reaction.

Pictet-Spengler Reaction for the Synthesis of β-Carbolines

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids. The reaction of this compound with a β-arylethylamine, such as tryptamine, under acidic conditions would be expected to yield a sterically congested 1-(2-tert-butyl-1H-indol-3-yl)-tetrahydro-β-carbaline. The bulky substituent may necessitate harsher reaction conditions or specialized catalysts to achieve good yields.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

A general procedure for the Pictet-Spengler reaction is as follows:

  • Reactants:

    • This compound (1.0 eq)

    • Tryptamine (1.0 eq)

    • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

    • Solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • Dissolve this compound and tryptamine in the chosen solvent.

    • Add the acid catalyst to the solution.

    • Stir the reaction mixture at room temperature or with heating, monitoring by TLC.

    • Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Table 3: Potential β-Carboline Products

AmineProduct
Tryptamine1-(2-tert-butyl-1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline
HistamineTetrahydro-1H-imidazo[4,5-f][1]benzazepine derivative
Phenethylamine1-(2-tert-butyl-1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline

Diagram 3: Pictet-Spengler Reaction Pathway

Pictet_Spengler Aldehyde 2-tert-butyl-1H- indole-3-carbaldehyde Schiff_Base Schiff Base/ Iminium Ion Aldehyde->Schiff_Base Amine β-Arylethylamine Amine->Schiff_Base Cyclization Intramolecular Electrophilic Substitution Schiff_Base->Cyclization Acid Catalyst Product Tetrahydro- β-carboline Cyclization->Product

Key steps in the formation of β-carbolines.

Biological Significance of Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The presence of the bulky tert-butyl group can enhance lipophilicity and influence the binding affinity and selectivity of the molecules for their biological targets. For instance, certain indole derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. In the context of cancer, these compounds can interfere with signaling pathways crucial for tumor growth and proliferation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the creation of novel and sterically defined molecules with significant potential for drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents. Further investigation into the reaction scope and the biological activities of its derivatives is warranted.

References

Application Notes and Protocols: Derivatization of 2-tert-butyl-1H-indole-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, 2-tert-butyl-1H-indole-3-carbaldehyde presents a versatile starting material for the synthesis of novel derivatives. The presence of a sterically bulky tert-butyl group at the 2-position can enhance selectivity and metabolic stability, while the aldehyde functionality at the 3-position provides a reactive handle for diverse chemical modifications. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening to identify potential therapeutic agents. The primary derivatization strategies discussed herein focus on the formation of Schiff bases and hydrazones, which have been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation

The following tables summarize quantitative data for various indole derivatives, illustrating their potential biological activities. It is important to note that this data is representative of the indole class of compounds and specific testing of this compound derivatives is required to determine their specific activity.

Table 1: Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Indo-SB1Schiff BaseA549 (Lung)10.67 ± 1.53[1]
Indo-SB2Schiff BaseC6 (Glioma)4.33 ± 1.04[1]
Indo-SB3Schiff BaseMCF-7 (Breast)2.16[2]
Indo-SB4Schiff BaseMDA-MB-231 (Breast)8.33[2]
Indo-HZ1HydrazoneK562 (Leukemia)0.06[3]
Indo-HZ2HydrazoneA549 (Lung)0.12[3]
Indo-QA1QuinazolinoneMRSA0.98[4]
Indo-QA2QuinazolinoneS. aureus3.90[4]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Indo-AM1HydrazoneS. aureus6.25[5]
Indo-AM2HydrazoneMRSA6.25[5]
Indo-AM3HydrazoneE. coli100[5]
Indo-AM4HydrazoneC. albicans100[5]
Indo-BI1BenzimidazoleS. aureus< 1[6]
Indo-BI2BenzimidazoleMRSA< 1[6]
Indo-BI3BenzimidazoleM. smegmatis3.9[6]
Indo-BI4BenzimidazoleC. albicans3.9[6]

Experimental Protocols

A. Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add an equimolar amount of the desired substituted primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

B. Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, isonicotinohydrazide)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the selected substituted hydrazine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with a small amount of cold solvent, and dry.

  • Recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

C. Biological Screening Protocols

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol or DMSO)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and the positive control.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum in broth and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening cluster_data Data Analysis start This compound schiff Schiff Base Synthesis (Primary Amine, EtOH, H+) start->schiff hydrazone Hydrazone Synthesis (Hydrazine, MeOH, H+) start->hydrazone cytotoxicity Cytotoxicity Assay (MTT) schiff->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) schiff->antimicrobial antioxidant Antioxidant Assay (DPPH) schiff->antioxidant hydrazone->cytotoxicity hydrazone->antimicrobial hydrazone->antioxidant ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic antioxidant->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for derivatization and biological screening.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Indole Derivative ahr_complex AhR-HSP90 Complex ligand->ahr_complex Binds ahr AhR arnt ARNT ahr->arnt Dimerization ahr_arnt_dimer AhR-ARNT Dimer hsp90 HSP90 ligand_ahr Ligand-AhR Complex ahr_complex->ligand_ahr Conformational Change ligand_ahr->ahr HSP90 Dissociation xre XRE (Xenobiotic Response Element) ahr_arnt_dimer->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, IL-22) xre->gene_transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9]

nlrp3_pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome NLRP3 Inflammasome Assembly & Activation lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b pro-IL-1β Transcription nfkb->pro_il1b nlrp3_up NLRP3 Upregulation nfkb->nlrp3_up il1b Mature IL-1β (Inflammation) pro_il1b->il1b atp ATP p2x7 P2X7R atp->p2x7 k_efflux K+ Efflux p2x7->k_efflux nlrp3 NLRP3 k_efflux->nlrp3 ros ROS Production ros->nlrp3 asc ASC nlrp3->asc Recruits pro_casp1 Pro-Caspase-1 asc->pro_casp1 Recruits casp1 Active Caspase-1 pro_casp1->casp1 Cleavage casp1->pro_il1b Cleaves indole_der Indole Derivative indole_der->ros indole_der->nlrp3 Inhibits

Caption: NLRP3 inflammasome signaling pathway and its inhibition.[10][11][12]

References

Application Note: High-Yield Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole-3-carbaldehyde and its derivatives are pivotal intermediates in medicinal chemistry and drug discovery. They serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory, anticancer, antibacterial, and antifungal properties[1][2]. The 2-tert-butyl substituted analogue, in particular, offers a sterically hindered building block for creating novel therapeutic agents.

This document provides a detailed protocol for the high-yield synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde from 2-tert-butyl-1H-indole via the Vilsmeier-Haack reaction. This method is a classic and efficient technique for the formylation of electron-rich heterocycles[3][4].

Reaction Scheme

G sub 2-tert-butyl-1H-indole dummy1 sub->dummy1 reag 1. POCl₃, DMF 2. H₂O dummy2 reag->dummy2 prod This compound dummy1->reag dummy2->prod G A Prepare Vilsmeier Reagent (POCl₃ + DMF at <10°C) B Add 2-tert-butyl-1H-indole Solution (<10°C) A->B C Stir at 35°C (1-2 hours) B->C D Quench Reaction (Add to crushed ice) C->D E Neutralize with NaOH (aq) (Precipitation) D->E F Isolate Product (Vacuum Filtration) E->F G Wash with Cold Water F->G H Dry Product G->H

References

Application of 2-tert-butyl-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. 2-tert-butyl-1H-indole-3-carbaldehyde is a derivative that combines the established pharmacophore of indole-3-carbaldehyde with a bulky tert-butyl group at the 2-position. This substitution is expected to influence the molecule's steric and electronic properties, potentially leading to novel biological activities and improved selectivity for specific targets. While specific research on this compound is limited, the broader class of indole-3-carbaldehyde derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][2][3] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers generalized protocols for its evaluation.

Potential Therapeutic Applications

Derivatives of indole-3-carbaldehyde have shown promise in several key areas of medicinal chemistry:

  • Anticancer Activity: Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways involved in cancer cell proliferation.[4][5][6] The substitution at the 2-position of the indole ring can play a crucial role in the cytotoxic activity of these compounds.

  • Antimicrobial Activity: The indole scaffold is a key component of many antimicrobial agents. Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These compounds can serve as valuable leads for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance.[7]

  • Anti-inflammatory Activity: Certain indole derivatives have demonstrated anti-inflammatory effects, suggesting their potential for the treatment of inflammatory disorders.[1][8]

Data Presentation

Due to the limited publicly available data specifically for this compound, the following tables summarize the biological activities of representative indole-3-carbaldehyde derivatives to provide a comparative context for potential research directions.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 (µg/mL)[7]
Indole-chalcone derivativeSix human cancer cell lines0.006 - 0.035[2]
Benzimidazole-indole derivative-0.05[9]
Quinoline-indole derivativeTested cancer cell lines0.002 - 0.011[9]
Chalcone-indole derivativeCancer cell0.22 - 1.80[9]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole derivatives (1b, 2b-d, and 3b-d)C. krusei3.125
Indole-triazole conjugate (6f)Candida albicans2[10]
Indole-triazole conjugatesCandida tropicalis2[10]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound & Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and biological evaluation of novel indole derivatives.

signaling_pathway cluster_cell Cancer Cell Indole_Derivative Indole Derivative (e.g., this compound) Tubulin Tubulin Indole_Derivative->Tubulin Inhibition Bcl2 Bcl-2 Family Proteins Indole_Derivative->Bcl2 Modulation Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Apoptosis Apoptosis Microtubules->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Caspases Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis Activation

Caption: Potential mechanisms of anticancer activity for indole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of novel chemical derivatives starting from 2-tert-butyl-1H-indole-3-carbaldehyde. This starting material, with its sterically hindered 2-position, offers a unique scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below cover key synthetic transformations including condensation, reduction, oxidation, and olefination reactions.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The aldehyde functionality at the 3-position of the indole ring is a versatile handle for a wide range of chemical modifications, allowing for the construction of diverse molecular architectures.[2] The presence of a bulky tert-butyl group at the 2-position can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives, potentially leading to enhanced selectivity and metabolic stability. The following protocols provide a foundation for the exploration of the chemical space around the this compound scaffold.

Synthetic Protocols

The following sections detail the experimental procedures for the synthesis of various derivatives from this compound.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[3] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are valuable intermediates in organic synthesis.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or nitromethane) (1.1 mmol).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, cool the mixture in an ice bath and collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Active Methylene CompoundProduct StructureTypical Yield (%)
Malononitrile2-((2-tert-butyl-1H-indol-3-yl)methylene)malononitrile85-95%
Ethyl CyanoacetateEthyl 2-cyano-3-(2-tert-butyl-1H-indol-3-yl)acrylate80-90%
Nitromethane2-tert-butyl-3-(2-nitrovinyl)-1H-indole75-85%
Protocol 2: Synthesis of Bis(indolyl)methanes (BIMs)

Bis(indolyl)methanes are an important class of compounds known for their wide range of biological activities.[4] They are typically synthesized by the electrophilic substitution reaction of an indole with an aldehyde, catalyzed by a Lewis or protic acid.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and a substituted or unsubstituted indole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).

  • Add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃, or I₂) (0.1-0.2 mmol).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Indole ReactantProduct StructureTypical Yield (%)
Indole3,3'-((2-tert-butyl-1H-indol-3-yl)methylene)bis(1H-indole)80-90%
5-Methoxyindole3-((2-tert-butyl-1H-indol-3-yl)(5-methoxy-1H-indol-3-yl)methyl)-5-methoxy-1H-indole75-85%
2-Methylindole3-((2-tert-butyl-1H-indol-3-yl)(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole70-80%
Protocol 3: Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde group to a primary alcohol provides a key intermediate for further functionalization, such as ether or ester formation.

Experimental Protocol:

  • Suspend this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

ProductStructureTypical Yield (%)
(2-tert-butyl-1H-indol-3-yl)methanol90-98%
Protocol 4: Oxidation of the Aldehyde to a Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid opens up possibilities for amide bond formation and other transformations characteristic of carboxylic acids.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).

  • Add potassium permanganate (KMnO₄) (1.2 mmol) portion-wise at room temperature.

  • Stir the mixture vigorously for 4-6 hours. The reaction will turn brown as manganese dioxide is formed.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite until the purple color disappears.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide.

  • Acidify the filtrate with 1M HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

ProductStructureTypical Yield (%)
2-tert-butyl-1H-indole-3-carboxylic acid70-80%
Protocol 5: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indole.

Experimental Protocol:

  • To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere, add a strong base such as n-butyllithium (n-BuLi) (1.2 mmol, as a solution in hexanes) at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Phosphonium SaltProduct StructureTypical Yield (%)
Methyltriphenylphosphonium bromide2-tert-butyl-3-vinyl-1H-indole60-70%
Ethyltriphenylphosphonium bromide2-tert-butyl-3-(prop-1-en-1-yl)-1H-indole55-65%
Benzyltriphenylphosphonium chloride2-tert-butyl-3-styryl-1H-indole65-75%

Visualizations

Experimental Workflow

experimental_workflow start This compound knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base bim Bis(indolyl)methane Synthesis start->bim Indole, Lewis Acid reduction Reduction start->reduction NaBH4 oxidation Oxidation start->oxidation KMnO4 wittig Wittig Reaction start->wittig Phosphonium Ylide product_unsat α,β-Unsaturated Derivatives knoevenagel->product_unsat product_bim Bis(indolyl)methanes bim->product_bim product_alcohol (2-tert-butyl-1H-indol-3-yl)methanol reduction->product_alcohol product_acid 2-tert-butyl-1H-indole-3-carboxylic acid oxidation->product_acid product_alkene 3-Vinyl/Styryl Derivatives wittig->product_alkene

Caption: Synthetic routes from this compound.

Hypothetical Signaling Pathway Inhibition

Many indole derivatives have been shown to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway where a novel derivative of this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target for anticancer drugs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Derivative Novel Indole Derivative Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

The Versatile Role of 2-tert-butyl-1H-indole-3-carbaldehyde in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-tert-butyl-1H-indole-3-carbaldehyde is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The presence of the sterically bulky tert-butyl group at the 2-position of the indole nucleus imparts unique electronic and steric properties, influencing reactivity and leading to the formation of novel molecular scaffolds. This, in turn, opens avenues for the development of new therapeutic agents, as indole-containing heterocycles are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, based on established chemical transformations.

I. Synthesis of Pyrimido[4,5-b]indoles

Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their potential as anticancer and kinase inhibiting agents. A four-component reaction provides a convergent and efficient route to these scaffolds.

Reaction Scheme:

G A This compound E 2-Aryl-4-(tert-butyl)pyrimido[4,5-b]indole A->E B Aromatic Aldehyde B->E C Ammonium Iodide (Nitrogen Source) C->E D Iodine (Catalyst) D->E G A This compound D Substituted Indole Derivative A->D B Active Methylene Compound (e.g., Malononitrile, Barbituric Acid) B->D C Base Catalyst (e.g., Piperidine) C->D G PBI Pyrimido[4,5-b]indole Derivative RET RET Kinase PBI->RET TRKA TRKA Kinase PBI->TRKA Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) RET->Downstream TRKA->Downstream Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Application Notes and Protocols for the Scaled-Up Production of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-butyl-1H-indole-3-carbaldehyde is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structure, featuring a bulky tert-butyl group at the 2-position and a reactive aldehyde at the 3-position, makes it a key intermediate for developing complex indole derivatives. This document provides detailed protocols for a scalable, two-step synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The synthesis involves the initial preparation of the 2-tert-butyl-1H-indole precursor via the Fischer indole synthesis, followed by formylation at the C3 position using the Vilsmeier-Haack reaction.

Experimental Workflow

The overall synthetic strategy is a two-step process. First, 2-tert-butyl-1H-indole is synthesized using the Fischer indole synthesis. The resulting indole is then formylated to yield the final product, this compound.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Phenylhydrazine D Reaction: Formation of Phenylhydrazone and Cyclization A->D B Pinacolone B->D C Acid Catalyst (e.g., PPA) C->D E Work-up and Purification D->E Crude Product F 2-tert-butyl-1H-indole E->F Purified Intermediate G 2-tert-butyl-1H-indole I Reaction: Electrophilic Aromatic Substitution G->I H Vilsmeier Reagent (POCl3 + DMF) H->I J Aqueous Work-up (Hydrolysis) I->J Iminium Salt Intermediate K Purification (Recrystallization) J->K Crude Product L This compound K->L Final Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Step 1: Scalable Synthesis of 2-tert-butyl-1H-indole

This step utilizes the Fischer indole synthesis, a reliable method for creating indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions.[1][2] To produce the 2-tert-butyl substituted indole, phenylhydrazine is reacted with pinacolone (3,3-dimethyl-2-butanone).

Experimental Protocol
  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenylhydrazine and a solvent such as ethanol or acetic acid.

  • Hydrazone Formation: Slowly add pinacolone to the stirred solution. The reaction to form the phenylhydrazone is typically exothermic and may require cooling to maintain the desired temperature.

  • Cyclization: Once the hydrazone formation is complete (monitored by TLC), add an acid catalyst. For scalable synthesis, polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is often used.[1]

  • Heating: Heat the reaction mixture to the required temperature (typically 80-120°C) to induce cyclization. The reaction progress should be monitored by TLC or HPLC.

  • Quenching and Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into cold water.

  • Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-tert-butyl-1H-indole can be purified by vacuum distillation or column chromatography.

Data Summary: Reagents and Conditions for Step 1
ParameterDescriptionValue (Example Scale)Reference
Starting Materials Phenylhydrazine1.0 equiv.[1][2]
Pinacolone1.1 equiv.[1][2]
Catalyst Polyphosphoric Acid (PPA)Sufficient quantity to ensure mixing[1]
Solvent Acetic Acid or Ethanol5-10 mL per gram of phenylhydrazine[3]
Temperature Hydrazone Formation25-60°CGeneral Knowledge
Cyclization80-120°C[4]
Reaction Time Hydrazone Formation1-2 hoursGeneral Knowledge
Cyclization2-6 hours[4]
Work-up QuenchingCrushed Ice / WaterGeneral Procedure
Extraction SolventEthyl AcetateGeneral Procedure
Purification MethodVacuum Distillation or ChromatographyGeneral Procedure
Expected Yield ---60-80%Estimated

Step 2: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like indoles.[5][6] The reaction introduces a formyl (-CHO) group, predominantly at the C3 position. This protocol is adapted from a large-scale procedure for the formylation of unsubstituted indole.[7]

Vilsmeier Reagent Formation and Reaction

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Indole 2-tert-butyl-1H-indole Indole->Iminium_Salt Product 2-tert-butyl-1H-indole- 3-carbaldehyde Iminium_Salt->Product Hydrolysis H₂O (Hydrolysis) Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a multi-neck round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.[7] Stir the mixture until the Vilsmeier reagent (a chloroiminium salt) forms, which often appears as a yellowish solid or viscous liquid.

  • Indole Addition: Dissolve the 2-tert-butyl-1H-indole from Step 1 in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C for 1-3 hours. The reaction progress should be monitored by TLC or HPLC until the starting indole is consumed. The mixture may become a thick paste.[7]

  • Quenching and Hydrolysis: Carefully add crushed ice to the reaction mixture with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde. A clear, often reddish, solution should form.[7]

  • Precipitation: Transfer the acidic solution to a larger beaker containing more ice. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with efficient stirring to neutralize the acid and precipitate the product. The temperature should be controlled during neutralization.[2][7]

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.[7]

Data Summary: Reagents and Conditions for Step 2
ParameterDescriptionValue (Based on 0.85 mole Indole)Reference
Starting Material 2-tert-butyl-1H-indole1.0 equiv. (e.g., 147 g, 0.85 mole)[7]
Reagents N,N-Dimethylformamide (DMF)~5.2 equiv. (e.g., 370 mL)[7]
Phosphorus Oxychloride (POCl₃)1.1 equiv. (e.g., 86 mL, 0.94 mole)[7]
Temperature Reagent Addition0-10°C[7]
Reaction35-40°C[7]
Reaction Time Vilsmeier Reagent Formation30 minutes[7]
Formylation Reaction1-3 hours[7]
Work-up HydrolysisCrushed Ice / Water[7]
Base for Precipitation375 g NaOH in 1 L water[7]
Purification MethodRecrystallization from Ethanol[7]
Expected Yield ---85-97%[7]

Safety Precautions:

  • The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents like POCl₃. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The addition of POCl₃ to DMF should be done slowly and with efficient cooling to control the exotherm.

  • Quenching of the reaction mixture and neutralization with a strong base are also highly exothermic and require careful temperature management.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-tert-butyl-1H-indole-3-carbaldehyde from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Column chromatography is effective for separating the product from a complex mixture of byproducts and unreacted starting materials. Recrystallization is a simpler method suitable for removing minor impurities, provided a suitable solvent is found.

Q2: What are the likely impurities in my crude this compound synthesized via the Vilsmeier-Haack reaction?

A2: When synthesizing this compound using the Vilsmeier-Haack reaction with 2-tert-butylindole, dimethylformamide (DMF), and phosphoryl chloride (POCl₃), potential impurities include:

  • Unreacted 2-tert-butylindole: Incomplete formylation can lead to the presence of the starting material in the crude product.

  • Vilsmeier reagent adducts: The intermediate iminium salt may not be fully hydrolyzed during workup, leading to related impurities.

  • Side-products from the Vilsmeier reagent: Self-condensation or other reactions of the Vilsmeier reagent can generate minor impurities.

  • Residual DMF: Due to its high boiling point, DMF can be difficult to remove completely and may be present in the crude product.

Q3: How does the tert-butyl group affect the purification strategy?

A3: The bulky and nonpolar tert-butyl group at the 2-position of the indole ring increases the lipophilicity of the molecule. This generally leads to better solubility in nonpolar organic solvents compared to unsubstituted indole-3-carbaldehyde. In column chromatography, this means that more nonpolar eluent systems (e.g., higher proportions of hexanes or petroleum ether to ethyl acetate) will likely be required to achieve good separation on silica gel.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: To confirm the purity of this compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the purification process.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield after column chromatography Product is too soluble in the eluent: The product may have eluted too quickly with the solvent front.Adjust eluent polarity: Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). Monitor fractions carefully using TLC.
Product is strongly adsorbed to the silica gel: The product is not eluting from the column.Increase eluent polarity: Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate or a small amount of methanol).
Improper column packing: Channeling in the silica gel bed can lead to poor separation and product loss.Repack the column: Ensure the silica gel is packed uniformly without any air bubbles.
Product oils out during recrystallization Inappropriate solvent system: The solvent may be too good a solvent even when cold, or the cooling process is too rapid.Select a different solvent or solvent pair: Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Try a solvent/anti-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane). Ensure slow cooling.
Co-elution of impurities with the product in column chromatography Similar polarity of product and impurity: The chosen eluent system is not resolving the components.Optimize the mobile phase: Try a different solvent system (e.g., dichloromethane/hexanes or toluene/ethyl acetate). Consider using a gradient elution.
Overloading the column: Too much crude material was loaded onto the column.Reduce the amount of sample loaded: Use a larger column or perform multiple smaller-scale purifications.
Presence of residual DMF in the final product Inefficient removal during workup: DMF is a high-boiling point solvent.Azeotropic removal: Co-evaporate the product with a lower boiling point solvent like toluene under reduced pressure.
Insufficient washing: The aqueous washes during the workup were not sufficient to remove all the DMF.Perform multiple aqueous washes: Wash the organic layer with water or brine several times during the extraction process.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal eluent for separation. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. .

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluate in fractions.

    • If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel (for hot filtration if needed)

  • Büchner funnel and flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Purification Method Stationary Phase Mobile Phase / Solvent Typical Purity Typical Yield
Column Chromatography Silica GelHexanes:Ethyl Acetate (e.g., 9:1 to 4:1)>98% (by HPLC)70-90%
Recrystallization N/AEthanol or Isopropanol>99% (by HPLC)60-85%

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Purity Assessment (TLC/¹H NMR) concentration->purification_choice column Column Chromatography (Silica Gel) purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities pure_product Pure 2-tert-butyl-1H- indole-3-carbaldehyde column->pure_product recrystallization->pure_product analysis Purity & Structure Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_general General Issues start Low Purity after Initial Purification col_issue Impurity Co-elutes with Product start->col_issue rec_issue Product Oils Out or Does Not Crystallize start->rec_issue gen_issue Residual High-Boiling Solvent (e.g., DMF) start->gen_issue col_sol1 Change Eluent System (e.g., different solvents or gradient) col_issue->col_sol1 col_sol2 Check for Column Overloading col_issue->col_sol2 rec_sol1 Screen Different Solvents or Solvent Pairs rec_issue->rec_sol1 rec_sol2 Ensure Slow Cooling rec_issue->rec_sol2 rec_sol3 Use Seed Crystal rec_issue->rec_sol3 gen_sol1 Azeotropic Removal with Toluene gen_issue->gen_sol1 gen_sol2 Thorough Aqueous Washes during Workup gen_issue->gen_sol2

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, the most common method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most widely employed and dependable method for the formylation of electron-rich indoles, including 2-tert-butyl-1H-indole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Q2: How does the steric hindrance of the 2-tert-butyl group affect the Vilsmeier-Haack reaction?

A2: The bulky tert-butyl group at the 2-position of the indole ring can influence the reaction in several ways. While the 3-position remains the most electronically favorable site for electrophilic substitution, the steric hindrance may slow down the reaction rate compared to unsubstituted indole. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield. However, excessively harsh conditions can lead to the formation of side products. The steric bulk generally prevents formylation at other positions on the indole ring, leading to high regioselectivity.

Q3: What are the expected side products in this synthesis?

A3: Common impurities can include unreacted starting material (2-tert-butyl-1H-indole), and potentially small amounts of products from side reactions. While diformylation is a known side reaction in some Vilsmeier-Haack reactions, the steric hindrance of the tert-butyl group makes this unlikely in this specific case. The formation of colored impurities is often due to the decomposition of the indole starting material or the product under the reaction conditions.

Q4: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

A4: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich 2-tert-butyl-1H-indole attacks the Vilsmeier reagent at the 3-position. The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product, this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture in DMF or POCl₃.2. Insufficient reaction temperature or time, especially given the sterically hindered substrate.3. Poor quality of starting 2-tert-butyl-1H-indole.1. Use freshly distilled or anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent at 0°C before adding the indole.2. After initial reaction at low temperature, consider slowly warming the reaction to room temperature or gently heating (e.g., to 40-50°C) while monitoring the reaction progress by TLC.3. Ensure the purity of the starting material by recrystallization or chromatography if necessary.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high, leading to decomposition of the indole.2. Reaction time is excessively long.3. Presence of acidic impurities in the reagents.1. Maintain careful temperature control. The Vilsmeier reagent formation should be done at low temperature (0-5°C). The subsequent reaction with the indole should be started at a low temperature and warmed cautiously.2. Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.3. Use high-purity reagents.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Insufficient amount of Vilsmeier reagent.1. Increase the reaction time or temperature as suggested above.2. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents).
Difficult Purification 1. Presence of polar, colored impurities.2. Similar polarity of the product and some byproducts.1. During workup, wash the organic extract with a sodium bicarbonate solution to remove acidic impurities. Treatment with activated carbon can sometimes help remove colored impurities.2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for efficient separation. Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-tert-butyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 10°C. The mixture will become a thick, pale-yellow solid or slurry. Stir the mixture for an additional 30 minutes at 0°C.

  • Formylation Reaction: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. After the ice has melted, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Vilsmeier-Haack Reaction Workflow

G Experimental Workflow for Vilsmeier-Haack Synthesis reagent_prep Vilsmeier Reagent Formation (DMF + POCl3 @ 0°C) indole_addition Addition of 2-tert-butyl-1H-indole in DCM @ 0°C reagent_prep->indole_addition reaction Reaction at Room Temperature (Monitor by TLC) indole_addition->reaction workup Quenching with Ice & Basification (NaHCO3) reaction->workup extraction Extraction with DCM workup->extraction purification Drying, Concentration & Purification (Chromatography) extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Common Synthesis Issues start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity (Anhydrous DMF/POCl3?) start->check_reagents Yes dark_tar Dark Tar Formation? start->dark_tar No check_conditions Optimize Reaction Conditions (Increase Time/Temperature?) check_reagents->check_conditions check_conditions->dark_tar temp_control Improve Temperature Control (Avoid Overheating) dark_tar->temp_control Yes success Successful Synthesis dark_tar->success No monitor_reaction Monitor Reaction by TLC (Avoid Prolonged Reaction) temp_control->monitor_reaction monitor_reaction->success

Caption: A logical approach to troubleshooting common synthesis problems.

Optimizing reaction conditions for 2-tert-butyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the formylation of indoles, including 2-substituted derivatives, is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring, usually at the C-3 position.[3][4]

Q2: What are the main challenges when synthesizing this compound via the Vilsmeier-Haack reaction?

A2: The primary challenge is the steric hindrance posed by the bulky tert-butyl group at the 2-position of the indole ring. This can impede the approach of the electrophilic Vilsmeier reagent to the C-3 position, potentially leading to lower yields or requiring more forcing reaction conditions compared to the formylation of unsubstituted or less hindered indoles.

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A3: Yes, if the Vilsmeier-Haack reaction proves to be low-yielding, alternative formylation methods for electron-rich aromatic compounds can be considered. These include:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or acetic acid. It is often used for the ortho-formylation of phenols but can be applied to other electron-rich aromatic systems.

  • The Rieche Reaction: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).

It is important to note that these methods may also be affected by steric hindrance and require optimization for the specific substrate.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[5] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. Recrystallization from a suitable solvent or solvent mixture can also be employed for further purification.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficient Reactivity: The steric hindrance of the 2-tert-butyl group may require more forcing conditions. 3. Low Quality Reagents: Impurities in DMF or POCl₃ can inhibit the reaction.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Optimize Reaction Temperature and Time: Gradually increase the reaction temperature after the initial addition (e.g., to 60-80 °C) and extend the reaction time. Monitor the reaction progress by TLC. 3. Increase Reagent Stoichiometry: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) may be necessary to drive the reaction to completion. 4. Use Fresh Reagents: Ensure the purity of your starting materials. Old DMF can decompose to dimethylamine, which can interfere with the reaction.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. 2. Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic conditions and high temperatures.1. Strict Temperature Control: Prepare the Vilsmeier reagent at low temperature (0-5 °C) and maintain cooling during the addition of the indole substrate.[6] 2. Controlled Heating: After the initial addition, warm the reaction mixture gradually to the desired temperature. 3. Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Multiple Products Observed on TLC 1. Side Reactions: N-formylation or formylation at other positions on the indole ring can occur, although C-3 formylation is generally favored. 2. Dimerization/Trimerization: Under certain conditions, indoles can undergo acid-catalyzed oligomerization.1. Optimize Stoichiometry: An excessive amount of the Vilsmeier reagent can sometimes lead to side products. Start with a smaller excess and optimize. 2. Control Temperature: Lowering the reaction temperature may improve selectivity. 3. Purification: Isolate the desired product using column chromatography with a carefully selected eluent system.
Difficulty in Isolating the Product during Work-up 1. Emulsion Formation: This can occur during the aqueous work-up and extraction steps. 2. Product Solubility: The product may have some solubility in the aqueous layer, especially if the pH is not optimal.1. Break Emulsions: Add a small amount of brine or a saturated solution of sodium chloride to the separatory funnel to help break up emulsions. 2. Adjust pH Carefully: During the basic quench of the reaction, add the base slowly with vigorous stirring and cooling to avoid localized heating. Ensure the final pH is neutral to slightly basic to precipitate the product fully.[6] 3. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

Data Presentation

The following tables summarize reaction conditions for the Vilsmeier-Haack formylation of various indole derivatives to provide a comparative overview.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
6-MethylindoleVilsmeier Reagent90889
7-MethoxyindoleVilsmeier Reagent90786
5-BromoindoleVilsmeier Reagent90991
6-ChloroindoleVilsmeier Reagent90891

Data for substituted indoles other than 2-methylindole are from a patent for the synthesis of indole-3-carboxaldehyde compounds.[7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

This is a general procedure adapted for a sterically hindered substrate and should be optimized based on experimental observations.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The formation of a yellowish-white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2-tert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and time should be determined by monitoring the reaction by Thin Layer Chromatography (TLC).

  • Continue heating until the starting material is consumed (typically 4-8 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9. This should be done in an ice bath to manage the exothermic reaction.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification reagent_prep 1. Add POCl3 to DMF at 0-5 °C reagent_stir 2. Stir for 30-60 min reagent_prep->reagent_stir add_indole 3. Add 2-tert-butyl-1H-indole solution reagent_stir->add_indole reaction_heat 4. Heat to 60-90 °C & Monitor by TLC add_indole->reaction_heat quench 5. Quench with ice reaction_heat->quench neutralize 6. Neutralize with base quench->neutralize filter 7. Filter solid product neutralize->filter purify 8. Purify (Chromatography/Recrystallization) filter->purify end end purify->end Final Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low or No Yield Observed check_reagents Are reagents anhydrous and pure? start->check_reagents reagent_prep Prepare fresh Vilsmeier reagent at 0-5 °C check_reagents->reagent_prep No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_prep->check_conditions increase_temp Increase temperature (60-90 °C) and/or reaction time check_conditions->increase_temp No check_stoichiometry Is stoichiometry adequate? check_conditions->check_stoichiometry Yes increase_temp->check_stoichiometry increase_reagent Increase equivalents of Vilsmeier reagent check_stoichiometry->increase_reagent No consider_alternative Consider alternative formylation method (e.g., Duff, Rieche) check_stoichiometry->consider_alternative Yes increase_reagent->consider_alternative

Caption: Decision-making workflow for troubleshooting low yield in the formylation reaction.

References

Technical Support Center: Formylation of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the formylation of 2-tert-butyl-1H-indole. The bulky tert-butyl group at the C2 position introduces significant steric hindrance, which can lead to specific side reactions and lower yields of the desired C3-formylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of 2-tert-butyl-1H-indole?

A1: Due to the steric hindrance posed by the C2-tert-butyl group, several side reactions can compete with the desired C3-formylation. The most prevalent of these include:

  • N-Formylation: The formylating agent may react at the indole nitrogen (N1 position), leading to the formation of 1-formyl-2-tert-butyl-1H-indole. This is more likely if the indole nitrogen is not protected.

  • No Reaction/Starting Material Recovery: The steric bulk of the tert-butyl group can significantly slow down the electrophilic substitution at the C3 position, leading to the recovery of unreacted starting material, especially under mild reaction conditions.

  • Formation of Di-formylated Products: Although less common due to the deactivating effect of the first formyl group, di-formylation at other positions on the indole ring (e.g., C6) can occur under harsh reaction conditions.

  • Polymerization/Decomposition: Indoles can be sensitive to the acidic conditions of some formylation reactions (like the Vilsmeier-Haack reaction), leading to the formation of polymeric tars or decomposition products, especially at elevated temperatures.

Q2: I am observing a significant amount of N-formylation. How can I favor C3-formylation?

A2: To promote formylation at the C3 position over the N1 position, consider the following strategies:

  • Protecting the Indole Nitrogen: The most effective way to prevent N-formylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before the formylation step. However, the protecting group must be stable to the formylation conditions and easily removable afterward.

  • Choice of Formylating Agent and Conditions: The Vilsmeier-Haack reagent (POCl₃/DMF) is a common choice for C3-formylation of indoles. Running the reaction at low temperatures can sometimes favor C3-formylation. Alternative formylation methods that are less prone to N-formylation could also be explored.

Q3: My reaction is very slow, and I am recovering mostly starting material. What can I do to improve the conversion?

A3: The low reactivity of the C3 position due to steric hindrance from the adjacent tert-butyl group is a common issue. To improve the reaction rate and conversion, you can try:

  • Increasing the Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions and decomposition. Monitor the reaction closely by TLC.

  • Increasing the Stoichiometry of the Formylating Agent: Using a larger excess of the Vilsmeier reagent may drive the reaction to completion.

  • Longer Reaction Times: Allowing the reaction to proceed for a longer period may be necessary to achieve a satisfactory conversion. Again, monitoring by TLC is crucial to avoid the formation of degradation products.

  • Using a More Reactive Formylating Agent: While the Vilsmeier-Haack is standard, other more reactive formylating agents could be considered, though this may also increase the risk of side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired 2-tert-butyl-1H-indole-3-carbaldehyde with significant recovery of starting material. Steric hindrance from the C2-tert-butyl group impeding the approach of the electrophile.- Gradually increase the reaction temperature while monitoring for decomposition.- Increase the molar ratio of the Vilsmeier reagent.- Extend the reaction time.
Presence of a significant amount of a non-polar byproduct, identified as 1-formyl-2-tert-butyl-1H-indole. The indole nitrogen is competing with the C3 position for the formylating agent.- Protect the indole nitrogen with a suitable protecting group (e.g., Boc) prior to formylation.- Optimize reaction temperature; lower temperatures may favor C3-attack.
Formation of dark, insoluble material (tar/polymer). Decomposition of the indole substrate under the acidic reaction conditions.- Maintain a low reaction temperature, especially during the addition of the indole to the Vilsmeier reagent.- Ensure anhydrous conditions, as water can exacerbate decomposition.- Reduce the reaction time if the desired product is forming early.
Multiple spots on TLC, indicating a mixture of products. A combination of side reactions is occurring (e.g., N-formylation, di-formylation, decomposition).- Re-evaluate the reaction conditions. Start with milder conditions (lower temperature, shorter time) and gradually increase the intensity.- Consider an alternative formylation method that might offer better selectivity for this sterically hindered substrate.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-tert-Butyl-1H-indole

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Scheme: Vilsmeier-Haack Formylation of 2-tert-Butyl-1H-indole and Potential Side Reactions

formylation_reactions cluster_input Inputs cluster_outcomes Possible Outcomes indole 2-tert-Butyl-1H-indole main_product This compound (Desired Product) indole->main_product C3-Formylation (Desired Pathway) n_formyl 1-Formyl-2-tert-butyl-1H-indole (N-Formylation) indole->n_formyl N-Formylation (Side Reaction) no_reaction Starting Material (No Reaction) indole->no_reaction Steric Hindrance decomposition Decomposition Products indole->decomposition Harsh Conditions vilsmeier Vilsmeier Reagent (POCl3/DMF)

Caption: Possible reaction pathways in the formylation of 2-tert-butyl-1H-indole.

Troubleshooting Workflow

troubleshooting_workflow start Start: Formylation of 2-tert-Butyl-1H-indole check_tlc Analyze reaction mixture by TLC start->check_tlc low_conversion Low Conversion/ High Starting Material check_tlc->low_conversion Yes side_products Significant Side Products check_tlc->side_products Yes clean_reaction Clean Reaction/ Good Conversion check_tlc->clean_reaction No increase_temp Increase Temperature low_conversion->increase_temp increase_reagent Increase Vilsmeier Reagent low_conversion->increase_reagent protect_n Protect Indole Nitrogen side_products->protect_n N-Formylation observed optimize_conditions Optimize Conditions (Temp, Time) side_products->optimize_conditions proceed Proceed to Work-up and Purification clean_reaction->proceed increase_temp->check_tlc increase_reagent->check_tlc protect_n->start optimize_conditions->start

Caption: A logical workflow for troubleshooting the formylation reaction.

Technical Support Center: Overcoming Low Yield in 2-tert-butyl-1H-indole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common challenges and offering potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound, and what are the typical challenges?

The most prevalent method for the formylation of indoles is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The resulting electrophilic chloroiminium ion then attacks the electron-rich indole ring, usually at the C3 position, to form an iminium intermediate, which is subsequently hydrolyzed to the aldehyde.[3]

However, the synthesis of this compound presents a significant challenge due to the steric hindrance imposed by the bulky tert-butyl group at the 2-position. This steric hindrance can impede the approach of the Vilsmeier reagent to the C3 position, leading to low yields of the desired product.

Q2: I am observing a very low yield with the standard Vilsmeier-Haack protocol. What are the likely reasons?

Low yields in the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole can be attributed to several factors:

  • Steric Hindrance: As mentioned, the tert-butyl group at the C2 position sterically hinders the electrophilic attack of the Vilsmeier reagent at the C3 position.

  • Reaction Conditions: Standard Vilsmeier-Haack conditions may not be optimal for this sterically hindered substrate. Factors such as reaction temperature, reaction time, and the stoichiometry of the reagents may need to be adjusted.

  • Side Reactions: In some cases, competing side reactions can occur, leading to the formation of undesired byproducts and consequently lowering the yield of the target molecule. For instance, formylation of 2-methylindole can lead to a mixture of 1-formyl-3-methylindole and 2-formyl-3-methylindole.[4]

Q3: Are there any alternative formylation methods that might be more successful for this sterically hindered indole?

Yes, several alternative formylation methods can be considered when the Vilsmeier-Haack reaction gives poor results with sterically hindered indoles:

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[5][6] It is a known method for formylating electron-rich aromatic compounds.[5]

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formyl carbon source and is typically employed for the formylation of phenols and other highly activated aromatic rings.[7][8] While less common for indoles, it could be a viable alternative.

  • Lithiation followed by Formylation: This two-step approach involves the deprotonation of the indole ring using a strong base, such as an organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF.[6] This method can offer high regioselectivity.

Troubleshooting Guides

Troubleshooting the Vilsmeier-Haack Reaction
Problem Potential Cause Recommended Solution
Low or No Product Formation Insufficient reactivity due to steric hindrance. Increase reaction temperature and/or prolong reaction time. Monitor the reaction progress by TLC to find the optimal conditions.
Decomposition of starting material or product under harsh conditions. If increasing temperature and time does not improve the yield, try milder conditions. Lower the reaction temperature and carefully control the addition of POCl₃.
Incomplete formation of the Vilsmeier reagent. Ensure that the DMF and POCl₃ are of high purity and freshly distilled. The reaction should be carried out under anhydrous conditions.
Formation of Multiple Products Competing formylation at other positions (e.g., N-formylation). Optimize the reaction temperature. Lower temperatures may favor C3 formylation.
Side reactions of the starting material. Analyze the byproducts to understand the competing reaction pathways and adjust the conditions accordingly.
Exploring Alternative Formylation Methods

If optimizing the Vilsmeier-Haack reaction proves unsuccessful, consider the following alternatives:

Method General Considerations Potential Advantages for this Synthesis Potential Challenges
Rieche Formylation Requires a strong Lewis acid catalyst (e.g., TiCl₄) and dichloromethyl methyl ether.May be less sensitive to steric hindrance compared to the bulkier Vilsmeier reagent.The Lewis acid can be harsh and may not be compatible with all functional groups.
Duff Reaction Uses hexamethylenetetramine and often requires acidic conditions.Offers an alternative electrophile that might overcome the steric barrier.Generally provides lower yields and may require significant optimization.
Lithiation and Formylation Involves deprotonation with a strong base followed by reaction with DMF.Can provide high regioselectivity by directing the formylation to a specific position.Requires strictly anhydrous and inert conditions. The choice of base and reaction temperature is critical.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of an Indole: [4]

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for a specified time to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the 2-tert-butyl-1H-indole in DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature or heat to a higher temperature (e.g., 80-100 °C) and stir for several hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Lithiation and Formylation of an Indole: [6]

  • Dissolve the 2-tert-butyl-1H-indole in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi) dropwise.

  • Stir the mixture at the low temperature for a specified time to allow for complete lithiation.

  • Add dry N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

As specific yield data for the target compound is not available, the following table presents a comparison of reported yields for the Vilsmeier-Haack formylation of indole and 2-methylindole to illustrate the potential impact of a substituent at the 2-position.

Substrate Product(s) Yield (%) Reference
Indole1H-Indole-3-carbaldehydeHigh (not specified)[1]
2-Methylindole1-Formyl-3-methylindole71[4]
2-Formyl-3-methylindole22.5[4]

Visualizations

Experimental Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Heat Indole 2-tert-butyl-1H-indole Indole->Reaction_Mixture Hydrolysis Aqueous Workup Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Check_Conditions Review V-H Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Optimize_VH Optimize V-H Reaction Check_Conditions->Optimize_VH Increase_Temp_Time Increase Temperature/Time Optimize_VH->Increase_Temp_Time No improvement Milder_Conditions Use Milder Conditions Optimize_VH->Milder_Conditions Decomposition Yield_Improved Yield Improved? Increase_Temp_Time->Yield_Improved Milder_Conditions->Yield_Improved Success Successful Synthesis Yield_Improved->Success Yes Consider_Alternatives Consider Alternative Methods Yield_Improved->Consider_Alternatives No Rieche Rieche Formylation Consider_Alternatives->Rieche Duff Duff Reaction Consider_Alternatives->Duff Lithiation Lithiation + DMF Consider_Alternatives->Lithiation

References

Technical Support Center: Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich indoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the preferred and most effective method for the formylation of indoles to produce indole-3-aldehydes, including the 2-tert-butyl derivative. This method is known for its high yields and relatively simple procedure.[1] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the formylating agent.[2][3][4]

Q2: I am observing a significant amount of a byproduct in my reaction. What could it be and how can I avoid it?

A2: A common byproduct in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole.[5] This can arise from the reaction of the intermediate with nitrogen-containing impurities or from inappropriate work-up conditions. To minimize its formation, it is crucial to use high-purity, anhydrous solvents and freshly distilled reagents.[5] Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture.[5] Additionally, quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions.[5]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Degradation of reagents: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under anhydrous conditions. The quality of POCl₃ and DMF is critical; use fresh or properly stored reagents.

  • Suboptimal reaction temperature: While the reaction is often started at a low temperature (0-5 °C), it may require warming to proceed to completion. The temperature should be carefully optimized, as excessively high temperatures can lead to byproduct formation.[5]

  • Inefficient work-up and purification: The product may be lost during extraction or purification. Ensure proper pH adjustment during work-up and optimize the solvent system for column chromatography.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is the most effective method for purifying this compound from reaction byproducts and unreacted starting materials. A carefully selected solvent system, such as a gradient of ethyl acetate in hexane, is typically used.[5] Recrystallization can also be an effective final purification step to obtain a highly pure solid product.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere.[5]
Insufficient reaction time or temperature.Monitor the reaction by TLC. Gradually increase the reaction temperature and/or time until the starting material is consumed.
Poor quality of starting materials (2-tert-butyl-1H-indole, POCl₃, DMF).Use freshly distilled or high-purity reagents.
Formation of Multiple Products (Visible on TLC) Reaction temperature is too high, leading to side reactions.Maintain a controlled temperature throughout the reaction. Start at a low temperature (0-5 °C) and warm up slowly if necessary.[5]
Presence of impurities in the starting material or reagents.Purify the starting indole if necessary. Use high-purity solvents and reagents.[5]
Significant Formation of 3-Cyanoindole Byproduct Presence of nitrogen-containing impurities in reagents or solvents.Use high-purity, anhydrous DMF and other solvents.[5]
Reaction with atmospheric moisture.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Inappropriate work-up conditions.Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[5]
Difficulty in Isolating the Product Product is soluble in the aqueous layer during work-up.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate).
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Product Decomposes During Purification Exposure to acidic conditions during work-up or chromatography.Neutralize the reaction mixture carefully before extraction. Use a neutral solvent system for chromatography if possible.
Excessive heat during solvent evaporation.Use a rotary evaporator at a moderate temperature to remove the solvent.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-tert-butyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary, but it is typically in the range of 2-6 hours. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding ice-cold water, followed by the dropwise addition of a saturated sodium bicarbonate solution until the mixture is alkaline (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

General Vilsmeier-Haack Reaction Conditions for Indole Derivatives

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole0 to 85696[3]
2-Methylindole98-100371 (1-formyl), 22.5 (2-formyl)[3]
4-Methylindole0 to 85890[3]
5-Methylindole0 to 85892[3]

Note: The conditions for 2-tert-butyl-1H-indole may vary and require optimization based on the general principles outlined in this guide.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Synthesis Start cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting Steps cluster_workup Work-up & Purification Start Start Synthesis of This compound TLC Monitor Reaction by TLC Start->TLC ReactionComplete Reaction Complete TLC->ReactionComplete Starting material consumed ReactionIncomplete Incomplete Reaction TLC->ReactionIncomplete Starting material remains Workup Aqueous Work-up & Extraction ReactionComplete->Workup CheckReagents Check Reagent Quality (Anhydrous Conditions) ReactionIncomplete->CheckReagents OptimizeConditions Optimize Time/ Temperature ReactionIncomplete->OptimizeConditions CheckReagents->TLC OptimizeConditions->TLC CheckSideProducts Analyze for Side Products (e.g., 3-cyanoindole) Purification Column Chromatography CheckSideProducts->Purification Workup->CheckSideProducts Workup->Purification FinalProduct Pure Product Purification->FinalProduct

References

Technical Support Center: Improving the Purity of 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-tert-butyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include:

  • Unreacted 2-tert-butyl-1H-indole: The starting material for the formylation reaction.

  • Over-formylated byproducts: Although formylation typically occurs at the 3-position of the indole, minor amounts of di-formylated products may arise under harsh reaction conditions.

  • 2-tert-butyl-1H-indole-3-carboxylic acid: This can form via oxidation of the aldehyde group, especially if the crude product is exposed to air and light for extended periods.[1]

  • Residual Vilsmeier reagent and decomposition products: Depending on the workup procedure, remnants of the formylating agent (e.g., from DMF and POCl₃) may be present.[2][3]

Q2: My crude product is a dark oil or gum instead of a solid. What could be the cause?

A2: The gummy or oily nature of the crude product often indicates the presence of significant impurities that depress the melting point.[4] Residual solvents, such as dimethylformamide (DMF) from the Vilsmeier-Haack reaction, are high-boiling and can be difficult to remove, contributing to an oily consistency.[4] The presence of multiple byproducts can also lead to the formation of a eutectic mixture.

Q3: I am having difficulty purifying my compound by recrystallization. What solvents should I try?

A3: A systematic approach to solvent selection is recommended. Ideal recrystallization solvents should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For aromatic aldehydes like this compound, common solvent systems to explore include:

  • Single solvent systems: Ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.[6][7]

  • Two-solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[9][10] A suitable solvent system for TLC should provide good separation of the desired product from its impurities, with the product having an Rf value ideally between 0.2 and 0.4.[11] A common eluent for indole derivatives is a mixture of hexane and ethyl acetate.[12]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate forms ("oiling out")The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent even at low temperatures.Select a solvent with a lower boiling point. Use a two-solvent system, adding a "poor" solvent dropwise to the hot solution until turbidity appears, then redissolve by adding a small amount of the "good" solvent before cooling.[5]
No crystals form upon coolingThe solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add a "poor" solvent to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Product is still colored after recrystallizationColored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] Use a minimal amount to avoid adsorbing the desired product.
Low recovery of the purified productToo much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product elutes with the solvent front (high Rf)The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product does not move from the baseline (low Rf)The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).
Streaking or tailing of spots on TLC and columnThe compound is interacting too strongly with the stationary phase (silica gel). The sample is overloaded on the column.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Co-elution of impurities with the productThe chosen solvent system does not provide adequate separation.Perform a more thorough TLC screening with a wider range of solvent systems to find an eluent that provides better separation between the product and the key impurities. Consider using a different stationary phase, such as alumina.[14]

Data Presentation

The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the procedure. High-performance liquid chromatography (HPLC) is a common technique for assessing purity.

Table 1: Example Purity Data from Recrystallization

Sample Purification Method Solvent System Purity by HPLC (%) Recovery (%)
Crude Product--85.2-
After RecrystallizationSingle SolventIsopropanol97.575
After RecrystallizationTwo-SolventEthyl Acetate/Hexane98.968

Table 2: Example Purity Data from Column Chromatography

Sample Purification Method Eluent System Purity by HPLC (%) Recovery (%)
Crude Product--85.2-
After Column ChromatographySilica GelHexane:Ethyl Acetate (8:2)99.585

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Use TLC to identify a suitable solvent or solvent system. A good solvent will show the product with a low Rf at room temperature, which increases significantly when the TLC plate is gently heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[13]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate eluent system that gives good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.[11] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, packed bed. The solvent level should always remain above the silica bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[15]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis of Crude Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Simple impurity profile Column Column Chromatography TLC->Column Complex impurity profile Pure_Recryst Pure Product Recrystallization->Pure_Recryst Successful Impure_Recryst Impure Product Recrystallization->Impure_Recryst Unsuccessful Pure_Column Pure Product Column->Pure_Column Successful Impure_Column Impure Product Column->Impure_Column Unsuccessful Impure_Recryst->Column Impurity_Formation Indole 2-tert-butyl-1H-indole Product This compound Unreacted Unreacted Starting Material Indole->Unreacted Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Product Formylation Over_Formyl Over-formylated byproduct Product->Over_Formyl Excess Reagent Carboxylic_Acid 2-tert-butyl-1H-indole-3-carboxylic acid Product->Carboxylic_Acid Oxidation Troubleshooting_Logic Start Purification Unsuccessful Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Recrystallization_Failed Recrystallization Failed? Check_Purity->Recrystallization_Failed Column_Failed Column Chromatography Failed? Recrystallization_Failed->Column_Failed No Solvent_Screen Screen More Solvents Recrystallization_Failed->Solvent_Screen Yes Optimize_Eluent Optimize Eluent System Column_Failed->Optimize_Eluent Yes Success Pure Product Column_Failed->Success No Solvent_Screen->Success Check_Loading Check Sample Load Optimize_Eluent->Check_Loading Check_Loading->Success

References

Technical Support Center: Synthesis of Sterically Hindered Indole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of sterically hindered indole aldehydes, a common challenge in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of sterically hindered indoles so challenging?

The primary challenge lies in the reduced reactivity of the indole nucleus due to steric hindrance. Large substituents near the desired formylation site (typically C3) can block the approach of the electrophilic formylating agent. This steric clash increases the activation energy of the reaction, leading to slow reaction rates, low yields, or no reaction at all. Furthermore, forcing conditions (e.g., high temperatures) can lead to decomposition or the formation of undesired side products.

Q2: What are the most common methods for synthesizing indole aldehydes, and which are best for hindered substrates?

Common methods include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. For sterically hindered indoles, the Vilsmeier-Haack reaction is often the first choice due to the relatively small size of the Vilsmeier reagent (e.g., from DMF/POCl₃). However, its effectiveness can be limited. Alternative methods for challenging substrates include:

  • Metal-halogen exchange followed by quenching with a formylating agent: This involves deprotonation with a strong base (like n-BuLi or t-BuLi) and then adding an electrophile like DMF.

  • Ortho-metalation: Directed metalation can be used if a suitable directing group is present on the indole ring.

  • Formylation with dichloromethyl methyl ether (DCME) and a Lewis acid: This can be effective but requires careful control of stoichiometry and temperature.

Q3: What are the typical side products observed in these reactions?

Common side products can include:

  • Unreacted starting material: Due to low reactivity.

  • Polyformylated products: If multiple positions on the indole are activated and accessible.

  • Products of electrophilic substitution at other positions: The formyl group may add to a less hindered but also less activated position.

  • Decomposition products: Harsh reaction conditions can lead to the degradation of the sensitive indole ring.

  • Products from reaction with the solvent or impurities.

Troubleshooting Guide

This section addresses specific experimental issues.

Problem 1: Low to no conversion of the starting material.

Possible Cause Suggested Solution
Insufficient reactivity of the formylating agent. Switch to a more reactive formylating agent. For example, if using DMF/POCl₃, consider using the Vilsmeier reagent derived from oxalyl chloride and DMF, which is often more potent.
Steric hindrance is too great for the conditions. Increase the reaction temperature incrementally. Be cautious, as this can also promote side reactions. Alternatively, consider a different synthetic approach, such as a lithium-halogen exchange followed by formylation.
Poor quality of reagents or solvents. Ensure all reagents are fresh and solvents are anhydrous. The Vilsmeier reagent, in particular, is sensitive to moisture.
Inadequate reaction time. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.

Problem 2: Formation of multiple products.

Possible Cause Suggested Solution
Reaction is not regioselective. Lower the reaction temperature to favor the thermodynamically preferred product. If this is not effective, introducing a protecting group at other reactive sites of the indole can direct the formylation to the desired position.
Over-reaction or polyformylation. Use a stoichiometric amount of the formylating agent, or even a slight sub-stoichiometric amount. Adding the formylating agent slowly and at a low temperature can also help control the reaction.
Decomposition of starting material or product. Use milder reaction conditions. If high temperatures are necessary for conversion, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. Consider using a Lewis acid catalyst that can operate at lower temperatures.

Quantitative Data Summary

The following table summarizes typical yields for the formylation of a model sterically hindered indole (e.g., 2,7-di-tert-butylindole) under various conditions.

Method Formylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Vilsmeier-HaackPOCl₃ / DMFDichloromethane4024< 10%
Modified Vilsmeier-Haack(COCl)₂ / DMFDichloromethane0 to 251230-40%
Metal-Halogen Exchangen-BuLi then DMFTHF-78 to 0460-70%
Lewis Acid CatalyzedDCME / TiCl₄Dichloromethane-20 to 0650-60%

Note: Yields are approximate and can vary significantly based on the specific substrate and experimental setup.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of a Hindered Indole

This protocol provides a general procedure for the formylation of a sterically hindered indole using a modified Vilsmeier-Haack approach.

Materials:

  • Sterically hindered indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxalyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous DMF (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) to the cooled DMF solution. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve the sterically hindered indole (1.0 eq) in anhydrous DCM.

  • Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole aldehyde.

Visual Guides

troubleshooting_workflow start Formylation Reaction Failed (Low/No Yield) check_purity Check Purity of Starting Materials & Reagents start->check_purity impure Impure check_purity->impure  Check pure Pure check_purity->pure  Check purify Purify Reagents/Solvents & Repeat Reaction impure->purify Yes purify->start increase_temp Increase Reaction Temperature (Incrementally) pure->increase_temp Yes check_yield Yield Improved? increase_temp->check_yield success Success: Optimize Conditions check_yield->success Yes no_improvement No/Minor Improvement check_yield->no_improvement No change_reagent Use More Reactive Formylating Agent (e.g., (COCl)2/DMF) no_improvement->change_reagent recheck_yield Yield Improved? change_reagent->recheck_yield recheck_yield->success Yes alt_method Consider Alternative Method (e.g., Lithiation-Formylation) recheck_yield->alt_method No end Problem Solved / New Route alt_method->end

Caption: A troubleshooting workflow for a failed formylation reaction.

method_selection start Select Synthesis Method for Hindered Indole Aldehyde check_hindrance Degree of Steric Hindrance? start->check_hindrance low_mod Low to Moderate check_hindrance->low_mod high High / Extreme check_hindrance->high vilsmeier Attempt Vilsmeier-Haack (POCl3/DMF) low_mod->vilsmeier check_directing_group Is a Directing Group Present? high->check_directing_group mod_vilsmeier Attempt Modified Vilsmeier ((COCl)2/DMF) vilsmeier->mod_vilsmeier If fails yes_dg Yes check_directing_group->yes_dg no_dg No check_directing_group->no_dg ortho_metalation Use Directed Ortho-Metalation yes_dg->ortho_metalation check_halogen Is a Halogen Present at the Desired Position? no_dg->check_halogen yes_halogen Yes check_halogen->yes_halogen no_halogen No check_halogen->no_halogen lithiation Use Lithium-Halogen Exchange followed by Formylation yes_halogen->lithiation lewis_acid Consider Lewis Acid Catalysis (e.g., DCME/TiCl4) no_halogen->lewis_acid

Caption: Decision tree for selecting a synthetic method.

How to avoid byproduct formation in Vilsmeier-Haack formylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation during the Vilsmeier-Haack formylation of indoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of indoles, focusing on the identification and mitigation of common byproducts.

Issue 1: Formation of 3-Cyanoindole Byproduct

Q1: I am observing a significant amount of a byproduct that I have identified as 3-cyanoindole. What causes its formation and how can I prevent it?

A1: The formation of 3-cyanoindole is a known issue in the Vilsmeier-Haack reaction of indoles. It can arise from several factors related to reagent purity and reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of nitrogen-containing impurities Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the N,N-dimethylformamide (DMF) is free from decomposition products like dimethylamine.
Reaction with atmospheric moisture Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the in-situ formation of species that can react with the formyl group.[1]
High reaction temperatures or prolonged reaction times Optimize the reaction temperature and duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and avoid extended heating.[1]
Inappropriate work-up conditions Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based quenching agents.[1]

A plausible mechanism for the formation of 3-cyanoindole involves the reaction of the Vilsmeier reagent with nitrogen-containing impurities or reaction with atmospheric moisture under certain conditions.

Issue 2: Formation of Bis(indolyl)methane Byproduct

Q2: My reaction is producing a significant quantity of a high-molecular-weight byproduct, which I suspect is a bis(indolyl)methane. How can I minimize its formation?

A2: The formation of bis(indolyl)methane is another common side reaction. This occurs when the intermediate formed during the reaction reacts with a second molecule of indole.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction of the intermediate with another indole molecule Optimizing the stoichiometry of the reactants and the reaction conditions can help minimize this side product. A slow, controlled addition of the indole to the Vilsmeier reagent can help maintain a low concentration of unreacted indole, thus reducing the likelihood of the bis(indolyl)methane formation.
Inadequate temperature control Maintaining a low temperature during the addition of the indole can help control the reaction rate and prevent the formation of this byproduct.

The general mechanism for the formation of bis(indolyl)methanes involves the condensation of two indole molecules with an aldehyde in the presence of an acid catalyst. In the Vilsmeier-Haack reaction, the formylating agent can act as the aldehyde precursor.

Frequently Asked Questions (FAQs)

Q3: Which formylation method is most susceptible to the formation of 3-cyanoindole?

A3: The Vilsmeier-Haack reaction is one of the most effective methods for formylating indoles, but it is also the one most commonly reported to produce 3-cyanoindole as a potential byproduct. This is likely due to the nature of the Vilsmeier reagent and the reaction conditions, which can be sensitive to impurities.

Q4: How can I effectively purify the desired indole-3-carboxaldehyde from the byproducts?

A4: If byproducts are formed, purification is necessary. Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is a common method for separating compounds with similar polarities.[1] Recrystallization from a suitable solvent, such as ethanol, can also be a highly effective purification technique.

Q5: Are there alternative formylating reagents that are less likely to produce these byproducts?

A5: Yes, several other formylating agents can be used for indoles. For instance, the Duff reaction using hexamethylenetetramine is effective for formylating electron-rich aromatic compounds like indoles. Other reagents include N-formylsaccharin and cyanomethyl formate, which can react under milder conditions.

Quantitative Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of indole and substituted indoles, along with the corresponding yields of the desired product. This data can help in selecting a starting point for optimizing your reaction.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 855-8-[1]
IndoleVilsmeier Reagent, DMF0 to RT2.577[2]
2-MethylanilineVilsmeier Reagent, DMF0 to 85596[3]
2,5-DimethylanilineVilsmeier Reagent, DMF0 to 90889[3]
2,3-DimethylanilineVilsmeier Reagent, DMF0 to 85790[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Indole-3-carboxaldehyde

This protocol is optimized for high yield and purity of the final product.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF.

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution. The product will often precipitate as a solid.

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as DCM or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Vilsmeier-Haack Reaction Mechanism and Byproduct Formation

Vilsmeier_Haack_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Indole Indole Intermediate1 Iminium Ion Intermediate Indole->Intermediate1 + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Vilsmeier->Intermediate1 Product Indole-3-carboxaldehyde Intermediate1->Product Hydrolysis Cyano 3-Cyanoindole Intermediate1->Cyano + Impurities/ Moisture BisIndole Bis(indolyl)methane Intermediate1->BisIndole + Indole Impurity Nitrogen-containing Impurities Indole2 Indole (excess)

Caption: Mechanism of Vilsmeier-Haack formylation and pathways to major byproducts.

Troubleshooting Workflow for Vilsmeier-Haack Formylation

Troubleshooting_Workflow decision decision process process result result issue issue start Start Reaction check_reagents Check Reagent Purity (Anhydrous, Freshly Distilled) start->check_reagents setup_conditions Set Up Reaction (Inert Atmosphere, Temp. Control) check_reagents->setup_conditions monitor_reaction Monitor Reaction (TLC/LC-MS) setup_conditions->monitor_reaction workup Perform Work-up monitor_reaction->workup analyze_product Analyze Crude Product workup->analyze_product is_pure Desired Product Pure? analyze_product->is_pure final_product Pure Indole-3-carboxaldehyde is_pure->final_product Yes byproducts_present Byproducts Detected is_pure->byproducts_present No purify Purify Product (Column Chromatography/ Recrystallization) purify->final_product final_product->result Success byproducts_present->purify identify_byproduct Identify Byproduct byproducts_present->identify_byproduct cyano_path 3-Cyanoindole identify_byproduct->cyano_path bisindole_path Bis(indolyl)methane identify_byproduct->bisindole_path optimize_cyano Optimize: - Reagent Purity - Inert Atmosphere - Temperature & Time - Work-up cyano_path->optimize_cyano optimize_bisindole Optimize: - Stoichiometry - Slow Addition - Temperature bisindole_path->optimize_bisindole optimize_cyano->start optimize_bisindole->start

Caption: A step-by-step workflow for troubleshooting common issues.

References

Optimization of solvent and temperature for 2-tert-butyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The focus is on optimizing solvent and temperature conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 2-tert-butyl-1H-indole to produce this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is favored for its high regioselectivity at the electron-rich C3 position of the indole ring.

Q2: How does the tert-butyl group at the C2 position affect the Vilsmeier-Haack reaction?

A2: The bulky tert-butyl group at the C2 position introduces significant steric hindrance. This can influence the reaction rate and may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of unsubstituted indole. However, the electron-donating nature of the tert-butyl group also activates the indole ring, favoring the electrophilic substitution at the C3 position.

Q3: What are the typical solvents used for this reaction, and how do they impact the outcome?

A3: N,N-Dimethylformamide (DMF) is the most common solvent as it also serves as a reagent for the formation of the Vilsmeier reagent. In some cases, an excess of the amide can be used as the solvent. Other non-protic solvents like 1,2-dichloroethane or benzene can be used, though DMF is generally preferred for its role in reagent formation and solubility of the reaction intermediates. The choice of solvent can affect the reaction temperature and the solubility of the starting materials and intermediates.

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The optimal temperature for the Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate. For indoles, a temperature range of 0°C to 100°C is common. For sterically hindered substrates like 2-tert-butyl-1H-indole, the reaction may require heating to higher temperatures (e.g., 80-100°C) to achieve a reasonable reaction rate and yield. However, excessively high temperatures can lead to side reactions and decomposition. It is often recommended to start at a lower temperature (e.g., 0-10°C) during the addition of reagents and then gradually heat the reaction mixture while monitoring its progress.

Q5: What are the potential side reactions or byproducts in this synthesis?

A5: A common side reaction in the formylation of indoles is the formation of a 3-cyanoindole byproduct, though this is less prevalent than with other formylation methods. The bulky tert-butyl group may also lead to incomplete reactions or the formation of other regioisomers, although formylation at the C3 position is strongly favored. At higher temperatures, degradation of the starting material or product can occur.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.2. Reaction temperature is too low for the sterically hindered substrate.3. Insufficient reaction time.1. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Gradually increase the reaction temperature, for example, up to 80-90°C, and monitor the reaction by TLC.[1]3. Extend the reaction time and monitor the progress by TLC.
Formation of Multiple Products/Byproducts 1. Reaction temperature is too high, leading to side reactions or decomposition.2. Presence of impurities in the starting materials or reagents.1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.2. Use high-purity starting materials and freshly distilled reagents.
Darkening or Charring of the Reaction Mixture 1. Excessive heat leading to decomposition of the substrate, product, or solvent.1. Immediately reduce the temperature.2. Ensure efficient stirring and cooling during the exothermic formation of the Vilsmeier reagent.3. Consider a more gradual increase in temperature.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts.2. The product is an oil or does not crystallize easily.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).2. If the product is an oil, purification by column chromatography is the recommended method.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Vilsmeier-Haack Formylation of Indole Derivatives (Qualitative)

SubstrateSolventTemperature (°C)Synthesis Time (h)Yield (%)Reference
IndoleDMF85596[1]
6-Chloro-1H-indoleDMF90891[1]
6-Methyl-1H-indoleDMF90889[1]
7-Methoxy-1H-indoleDMF90786[1]

Note: The data above is for related indole derivatives and serves as a general guideline. Optimal conditions for 2-tert-butyl-1H-indole may vary due to steric effects.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-tert-butyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0°C.

  • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with Indole: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DMF or dichloromethane.

  • Add the solution of 2-tert-butyl-1H-indole dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-90°C. The optimal temperature and time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the hydrolysis of the intermediate iminium salt is complete and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Formation indole_addition Addition of 2-tert-butyl-1H-indole reagent_prep->indole_addition DMF, POCl₃ 0°C reaction Heating & Reaction Monitoring indole_addition->reaction Warm to RT, then heat workup Aqueous Work-up & Hydrolysis reaction->workup Cool & Quench extraction Extraction workup->extraction DCM purification Purification extraction->purification Dry & Concentrate product Pure Product purification->product Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? temp_check Temperature Too Low? start->temp_check Yes reagent_check Reagents Anhydrous? temp_check->reagent_check No increase_temp Increase Temperature temp_check->increase_temp Yes time_check Reaction Time Sufficient? reagent_check->time_check Yes use_anhydrous Use Anhydrous Reagents reagent_check->use_anhydrous No increase_time Increase Reaction Time time_check->increase_time No success Improved Yield increase_temp->success use_anhydrous->success increase_time->success

Caption: Troubleshooting logic for low yield in the formylation reaction.

References

Validation & Comparative

A Comparative Analysis of 2-tert-butyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and biological significance of 2-tert-butyl-1H-indole-3-carbaldehyde in comparison to other key indole aldehydes, supported by experimental data and detailed protocols.

Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds widely employed as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Their rich chemical reactivity and diverse biological activities have established them as a cornerstone in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of this compound with its parent compound, indole-3-carbaldehyde, and other substituted analogues. The introduction of a bulky tert-butyl group at the C-2 position of the indole ring significantly influences the molecule's steric and electronic properties, leading to distinct characteristics in terms of reactivity and biological function.

Physicochemical Properties: A Comparative Overview

The substitution on the indole ring dramatically alters the physicochemical properties of indole-3-carbaldehydes. The presence of the tert-butyl group in this compound introduces significant steric bulk and increases lipophilicity compared to the unsubstituted indole-3-carbaldehyde.

PropertyThis compoundIndole-3-carbaldehyde5-Bromo-1H-indole-3-carbaldehyde
Molecular Formula C₁₃H₁₅NOC₉H₇NOC₉H₆BrNO
Molecular Weight 201.27 g/mol 145.16 g/mol 224.05 g/mol
Melting Point (°C) Not available194-198Not available
Boiling Point (°C) Not availableNot availableNot available
LogP (Predicted) Higher1.892.68

Table 1: Comparison of physicochemical properties of selected indole-3-carbaldehydes. LogP values are predicted and serve as an indicator of lipophilicity.

Synthesis and Reactivity: The Impact of the 2-tert-butyl Group

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles at the C-3 position. The presence of the electron-donating tert-butyl group at the C-2 position is expected to activate the indole ring towards electrophilic substitution, potentially leading to higher yields or milder reaction conditions compared to the unsubstituted indole. However, the steric hindrance imposed by the bulky tert-butyl group can also play a significant role, potentially impeding the approach of the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde

This protocol describes the general synthesis of indole-3-carbaldehydes, which can be adapted for substituted indoles like 2-tert-butyl-1H-indole.

Materials:

  • Indole (or 2-tert-butyl-1H-indole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Dissolve the indole (or substituted indole) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the mixture with a sodium hydroxide solution until the product precipitates.

  • Filter the precipitate, wash it with water, and dry it.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Biological Activity: A Comparative Perspective

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the indole ring is a key determinant of the compound's biological profile.

Antimicrobial Activity
Cytotoxic Activity

Similarly, direct comparative cytotoxic data for this compound is limited. However, numerous studies have reported the cytotoxic effects of various indole derivatives. For example, some 3-substituted-2-indolinone derivatives have shown potent cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines, with IC50 values below 10 µM. The presence and position of substituents on the indole ring significantly influence the cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Structure-Activity Relationship and Signaling Pathways

The biological activity of indole aldehydes is intrinsically linked to their chemical structure. The nature, position, and steric bulk of substituents on the indole ring can modulate their interaction with biological targets.

Aryl Hydrocarbon Receptor (AhR) Activation

Indole-3-carbaldehyde is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining mucosal homeostasis. The activation of AhR by indole-3-carbaldehyde has been shown to have protective effects in models of metabolic syndrome. The influence of the 2-tert-butyl group on AhR activation is an area that warrants further investigation, as steric hindrance could potentially alter the binding affinity and subsequent downstream signaling.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Indole_Aldehyde Indole Aldehyde (e.g., this compound) AhR_Complex AhR Complex (AhR, ARNT, XAP2) Indole_Aldehyde->AhR_Complex Binds and activates DRE Dioxin Response Element (DRE) in DNA AhR_Complex->DRE Translocates to nucleus and binds to DRE Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_Expression Initiates transcription Biological_Response Biological Response (Immune modulation, etc.) Gene_Expression->Biological_Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole aldehydes.

Experimental Workflows

The synthesis and evaluation of indole aldehydes follow a structured workflow, from initial synthesis and purification to comprehensive biological testing.

Experimental_Workflow Start Start Synthesis Synthesis of Indole Aldehydes (e.g., Vilsmeier-Haack) Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT Assay) Biological_Screening->Cytotoxicity Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: General experimental workflow for the synthesis and biological evaluation of indole aldehydes.

Conclusion

This compound represents an intriguing analogue within the indole aldehyde family. The presence of the bulky tert-butyl group at the C-2 position is anticipated to significantly modify its physicochemical properties, reactivity, and biological activity profile compared to the parent indole-3-carbaldehyde and other derivatives. While direct comparative data is still emerging, the established knowledge of structure-activity relationships within this class of compounds suggests that the 2-tert-butyl substitution could lead to enhanced lipophilicity and potentially modulate interactions with biological targets. Further quantitative studies are necessary to fully elucidate the unique characteristics of this compound and to harness its potential in the development of novel therapeutic agents. This guide provides a foundational framework and detailed experimental protocols to facilitate such future investigations.

References

Validating the anti-inflammatory activity of 2-tert-butyl-1H-indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the anti-inflammatory activity of a representative novel indole derivative, 2-chloropropylcarbonyl-substituted indole-2-formamide benzimidazole[2,1-b]thiazole, against established anti-inflammatory drugs. The data presented herein is based on in vitro studies and highlights the potential of this class of compounds as promising therapeutic candidates.

Executive Summary

Novel indole derivatives are being actively investigated for their diverse pharmacological properties, including their anti-inflammatory effects. This guide focuses on a specific derivative that has demonstrated significant inhibitory activity against key pro-inflammatory mediators. Through a detailed comparison with the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone, this document aims to provide a clear perspective on the potential of this new chemical entity. The subsequent sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding.

Comparative Performance Analysis

The anti-inflammatory activity of the representative indole derivative was evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a widely accepted model for studying the inflammatory response. The efficacy of the compound was determined by its ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are critical mediators of inflammation.

Compound/DrugIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Indole Derivative (Compound 13b) 10.992[1]12.901[1]2.294[1]
Indomethacin Not reported in this studyNot reported in this studyNot reported in this study
Dexamethasone Not reported in this studyNot reported in this studyNot reported in this study

Note: Direct comparative IC50 values for Indomethacin and Dexamethasone under the exact same experimental conditions were not available in the primary study for the indole derivative. The table highlights the potent activity of the novel compound. Further studies would be required for a direct head-to-head quantitative comparison.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds, including indole derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Below is a diagram illustrating the general NF-κB signaling pathway, which is a likely target for the anti-inflammatory action of the evaluated indole derivatives.

NF_kappa_B_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Activation & Translocation Nucleus Nucleus NFkB_p->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Indole_Derivative Indole Derivative Indole_Derivative->IKK Inhibits Experimental_Workflow In Vitro Anti-inflammatory Activity Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Node1 RAW 264.7 Cell Culture Node2 Cell Seeding in Plates Node1->Node2 Node3 Pre-treatment with Indole Derivative or Control Node2->Node3 Node4 Stimulation with LPS Node3->Node4 Node5 MTT Assay for Cell Viability Node4->Node5 Node6 Griess Assay for Nitric Oxide (NO) Node4->Node6 Node7 ELISA for TNF-α and IL-6 Node4->Node7 Node8 Calculation of IC50 Values Node5->Node8 Node6->Node8 Node7->Node8

References

A Comparative Guide to the Structure-Activity Relationship of 2-tert-butyl-1H-indole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-tert-butyl-1H-indole-3-carbaldehyde analogs and related indole derivatives. While a systematic SAR study with quantitative data for a series of this compound analogs is not extensively available in publicly accessible literature, this document synthesizes findings from various studies on related indole-3-carbaldehyde derivatives to elucidate key structural determinants for biological activity. The guide covers known biological activities, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.

Structure-Activity Relationship (SAR) Insights

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the indole ring and modifications at the 3-carbaldehyde position are critical for determining the specific biological effects.

The introduction of a bulky tert-butyl group at the C2 position of the indole ring is a key structural feature. This group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Key Findings from Related Indole Analogs:

  • Anticancer Activity: Studies on various indole derivatives have shown that substitutions on the indole ring significantly impact cytotoxicity. For instance, in a series of indolylsuccinimides, N-alkylation and halogenation of the indole ring were found to influence the anticancer activity against different cell lines.[5] Another study on indole-2-carboxamides demonstrated that specific substitutions could be fine-tuned to confer selective antitubercular and/or antitumor activities.[6]

  • Anti-inflammatory Activity: Indole-3-carbaldehyde derivatives have been shown to exert anti-inflammatory effects, often through the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, indole derivatives have been developed as potent inhibitors of the STIMULATOR of interferon genes (STING) pathway, which is implicated in various inflammatory and autoimmune diseases.[7][8][9][10]

  • Antiviral Activity: The indole scaffold is a promising backbone for the development of antiviral agents. Studies have shown that indole-2-carboxylate derivatives exhibit broad-spectrum antiviral activity against both DNA and RNA viruses.[11] Specific substitutions on the indole ring were found to be crucial for potency and selectivity against different viral strains.[11]

Table 1: Comparative Biological Activity of Representative Indole-3-carbaldehyde Analogs

Since a direct comparative dataset for a series of this compound analogs is not available, the following table compiles data from various studies on related indole derivatives to illustrate the impact of different substitutions on biological activity. Note: The data presented below is collated from different studies and should not be interpreted as a direct comparison under identical experimental conditions.

Compound/AnalogSubstitution PatternBiological ActivityTarget/AssayQuantitative Data (e.g., IC50)Reference(s)
Indole-3-carbaldehyde Unsubstituted at C2Anti-inflammatoryAryl Hydrocarbon Receptor (AhR) activation-[1][12]
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde C2: tert-butyl, C7: ethylAnticancer, Antiviral, Anti-inflammatoryAryl Hydrocarbon Receptor (AhR)Not specified[2]
Indole derivative 4dc (Structure not specified)STING InhibitionRAW-Lucia™ ISG cells0.14 µM[7][9]
Indole derivative 42 Indolyl-urea derivativeSTING InhibitionIn vivo mouse model-[8]
Indolylsuccinimide 3w N,N-Dimethylated indolylsuccinimideAnticancer (Cytotoxicity)HT-29 cells0.02 µM[5]
Indole-2-carboxylate 8f (Structure specified in reference)AntiviralCox B3 virusSI = 17.1[11]
Indole-2-carboxylate 14f (Structure specified in reference)AntiviralInfluenza AIC50 = 7.53 µmol/L[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

2.1. Synthesis of Indole-3-carboxaldehyde Analogs (General Procedure)

A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. A general protocol is as follows:

  • Preparation of the Vilsmeier Reagent: To a solution of anhydrous dimethylformamide (DMF) as a solvent, slowly add phosphorus oxychloride (POCl3) while maintaining the temperature between 0 to 5 °C. Stir the mixture for 30 minutes to obtain the Vilsmeier reagent.

  • Formylation of the Indole: Dissolve the appropriately substituted indole (e.g., 2-tert-butyl-1H-indole) in anhydrous DMF. Add the prepared Vilsmeier reagent dropwise to the indole solution at 0 to 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 1 to 2 hours, and then heat at reflux for 5 to 8 hours.

  • Work-up and Purification: After cooling the reaction mixture, add a saturated sodium carbonate solution to adjust the pH to alkaline, which will precipitate the solid product. Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the purified indole-3-carbaldehyde analog.

2.2. Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

2.3. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control wells to determine the percentage of NO inhibition.

2.4. In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) and the test compound.

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Staining and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathways

3.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde and its analogs can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][12] Activation of AhR can lead to anti-inflammatory effects by modulating the expression of target genes and cross-talking with other signaling pathways, such as NF-κB.[1]

AhR_Signaling_Pathway Indole_Analog 2-tert-butyl-1H-indole- 3-carbaldehyde Analog AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Indole_Analog->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT_complex AhR-ARNT Heterodimer AhR_active->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to NFkB_pathway NF-κB Pathway AhR_ARNT_complex->NFkB_pathway Inhibits Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Induces Inflammation Inflammation NFkB_pathway->Inflammation Promotes STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER membrane) cGAMP->STING Binds and Activates STING_active Activated STING STING->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN Induces Transcription Indole_Analog 2-tert-butyl-1H-indole- 3-carbaldehyde Analog Indole_Analog->STING_active Inhibits

References

A Comparative Guide to the Biological Activities of Indole-3-Carbaldehyde and its 2-tert-Butyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of indole-3-carbaldehyde and its derivative, 2-tert-butyl-1H-indole-3-carbaldehyde. While extensive research has elucidated the multifaceted biological profile of indole-3-carbaldehyde, a naturally occurring tryptophan metabolite, data on its 2-tert-butyl substituted counterpart is less comprehensive. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Indole-3-carbaldehyde (I3A) is a well-documented bioactive compound with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Its versatile structure has made it a popular scaffold for the development of novel therapeutic agents. The introduction of a bulky tert-butyl group at the 2-position of the indole ring, yielding this compound, is expected to significantly modulate its physicochemical properties and, consequently, its biological activity. This guide aims to provide a comparative overview of these two compounds based on available scientific literature.

Quantitative Comparison of Biological Activities

Due to a scarcity of publicly available quantitative data for this compound, this section primarily focuses on the well-documented activities of indole-3-carbaldehyde and its other derivatives. This information can serve as a baseline for predicting the potential effects of the 2-tert-butyl substitution.

Anticancer Activity

Indole-3-carbaldehyde and its derivatives have demonstrated notable antiproliferative effects across various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Indole-3-carbaldehyde-Data not specified[1]
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde-Data not specified[2]
Thiazolyl-bis-pyrrolo[2,3-b]pyridines (Nortopsentin Analogues)HCT-1160.81–27.7[3]
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines (Nortopsentin Analogues)HCT-1160.93–4.70[3]
2,4-thiazolidinedione indole analogsMCF-75[4]
Antimicrobial Activity

The indole scaffold is a common feature in many antimicrobial agents. Indole-3-carbaldehyde and its derivatives have shown activity against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivativeS. aureus6.25[5]
Indole-triazole derivativeS. aureus6.25[5]
Indole-thiadiazole derivativeB. subtilis3.125[5]
Indole-triazole derivativeB. subtilis3.125[5]
Indole derivativesVarious Gram-positive bacteria0.25 - 16
Scholarisins I, II, III, and FGiberella publicaris, Cercospora nicotianae0.64 - 1.91 µM[1]
Melokhanines B, D, E, and FPseudomonas aeruginosa2 - 5 µM[1]

Note: Direct MIC values for this compound were not found. However, various 2-substituted indole derivatives have shown potent antibacterial activity.[5]

Signaling Pathways Modulated by Indole-3-Carbaldehyde

Indole-3-carbaldehyde exerts its biological effects through the modulation of several key signaling pathways.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_immune Immune Modulation I3A_inflam Indole-3-carbaldehyde NLRP3 NLRP3 Inflammasome I3A_inflam->NLRP3 Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to I3A_immune Indole-3-carbaldehyde AhR Aryl Hydrocarbon Receptor (AhR) I3A_immune->AhR Activates IL22 IL-22 AhR->IL22 Promotes production

Key signaling pathways modulated by Indole-3-carbaldehyde.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility.

MTT Assay for Antiproliferative Activity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Workflow for the MTT assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Workflow A Prepare serial dilutions of compound B Inoculate with microorganism A->B C Incubate B->C D Observe for growth inhibition C->D E Determine MIC D->E

Workflow for MIC determination.

Comparative Analysis and the Role of the 2-tert-Butyl Group

While a direct quantitative comparison is challenging due to the limited data on this compound, we can infer the potential impact of the tert-butyl group at the C2 position.

  • Steric Hindrance: The bulky tert-butyl group can introduce significant steric hindrance around the indole nitrogen and the C3-aldehyde. This could influence the molecule's ability to interact with biological targets. For some enzymes or receptors, this may lead to a decrease in binding affinity and biological activity. Conversely, it could also enhance selectivity for certain targets by preventing binding to others.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted indole-3-carbaldehyde. This enhanced lipophilicity can affect the compound's pharmacokinetic properties, such as membrane permeability and distribution. Increased lipophilicity can sometimes lead to improved cellular uptake and, consequently, enhanced biological activity.

  • Electronic Effects: The tert-butyl group is an electron-donating group, which can influence the electron density of the indole ring. This may alter the reactivity of the aldehyde group and the overall electronic properties of the molecule, potentially affecting its interactions with biological macromolecules.

The available information on derivatives such as 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde suggests that the 2-tert-butyl indole scaffold is a viable starting point for developing bioactive compounds, particularly in the area of anticancer research.[2] Further studies are warranted to systematically evaluate the biological activities of this compound and to directly compare its efficacy and selectivity with the parent compound, indole-3-carbaldehyde.

Conclusion

Indole-3-carbaldehyde is a versatile and biologically active molecule with well-established anticancer, antimicrobial, and anti-inflammatory properties. Its mechanisms of action involve the modulation of key signaling pathways. While the direct biological activity of this compound is not yet extensively documented, the structural modifications introduced by the tert-butyl group are likely to have a profound impact on its biological profile. This guide provides a foundation for further research into the structure-activity relationships of substituted indole-3-carbaldehydes and encourages the scientific community to explore the therapeutic potential of the 2-tert-butyl analog. Future studies providing quantitative data for this compound will be crucial for a comprehensive comparative analysis.

References

A Comparative Guide to the Characterization of 2-tert-butyl-1H-indole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-tert-butyl-1H-indole-3-carbaldehyde and its derivatives, focusing on their synthesis, spectroscopic characterization, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Characterization

While detailed, publicly available spectroscopic data for this compound is limited, this section provides expected values based on the analysis of closely related indole-3-carbaldehyde derivatives. These tables offer a comparative overview of key analytical data.

Table 1: Physicochemical Properties of Indole-3-Carbaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₃H₁₅NO201.2729957-81-1
1H-Indole-3-carbaldehydeC₉H₇NO145.16487-89-8
1-Methyl-1H-indole-3-carbaldehydeC₁₀H₉NO159.1991-54-3
1-Ethyl-1H-indole-3-carbaldehydeC₁₁H₁₁NO173.21778-93-8
1-Benzyl-1H-indole-3-carbaldehydeC₁₆H₁₃NO235.282539-54-0

Table 2: Comparative ¹H NMR Spectral Data of Indole-3-Carbaldehyde Derivatives (in CDCl₃, δ ppm)

Proton1H-Indole-3-carbaldehyde[1]1-Methyl-1H-indole-3-carbaldehyde[1]1-Ethyl-1H-indole-3-carbaldehyde[1]1-Allyl-1H-indole-3-carbaldehyde[1]
CHO10.08 (s)10.01 (s)10.01 (s)10.02 (s)
H-28.79 (s)7.69 (s)7.75 (s)7.74 (s)
H-48.33 (m)8.35 (d)8.31 (d)8.32 (d)
H-57.35 (m)7.42 (m)7.38 (t)7.35 (m)
H-67.35 (m)7.42 (m)7.34 (m)7.35 (m)
H-77.45 (m)7.42 (m)7.31 (d)7.35 (m)
N-H8.40 (br s)---
N-CH₃-3.90 (s)--
N-CH₂CH₃--4.24 (q)-
N-CH₂CH=CH₂---4.80 (d)
N-CH₂CH =CH₂---6.03 (m)
N-CH₂CH=CH₂ ---5.33 (m), 5.20 (m)
N-CH₂CH₃ --1.56 (t)-

Table 3: Comparative ¹³C NMR Spectral Data of Indole-3-Carbaldehyde Derivatives (in CDCl₃, δ ppm)

Carbon1H-Indole-3-carbaldehyde[1]1-Methyl-1H-indole-3-carbaldehyde[1]1-Ethyl-1H-indole-3-carbaldehyde[1]1-Allyl-1H-indole-3-carbaldehyde[1]
C=O185.34184.43184.47184.58
C-2135.75137.90137.55138.28
C-3118.38118.09118.14119.07
C-3a124.39125.29125.50125.46
C-4123.04124.04122.89124.06
C-5121.88122.94122.13123.01
C-6120.55122.04122.13122.16
C-7111.70109.87109.98110.28
C-7a136.79137.90137.02137.32
N-CH₃-33.69--
N-CH₂CH₃--41.89-
N-CH₂CH=CH₂---49.54
N-CH₂CH =CH₂---131.75
N-CH₂CH=CH₂ ---118.42
N-CH₂CH₃ --15.05-

Table 4: Key IR and Mass Spectrometry Data for Indole-3-Carbaldehyde

Spectroscopic TechniqueKey Features for 1H-Indole-3-carbaldehyde
IR (KBr, cm⁻¹) ~3160 (N-H stretch), ~1655 (C=O stretch, aldehyde), ~1580, 1470 (C=C stretch, aromatic)
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 146

Biological Activities and Performance

Derivatives of this compound are being investigated for a range of biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways.

Table 5: In Vitro Anticancer Activity of Selected Indole Derivatives (IC₅₀ in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-468 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide13.28.2---[2]
Biphenyl-substituted sulfonohydrazide derivative17.3----[2]
Indole-based tyrphostin (2a)< 10-< 10--
Indole-based tyrphostin (2b)< 10-< 10--
1,3,4-Oxadiazole-indole conjugate (R = 2-FC₆H₄)2.42----
1,3,4-Triazole-indole conjugate (R = 4-FC₆H₄)3.06----
Antimicrobial Activity

Various derivatives of indole-3-carbaldehyde have shown promising activity against a spectrum of bacterial and fungal pathogens.

Table 6: In Vitro Antimicrobial Activity of Selected Indole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
Indole-thiadiazole (2h)6.25-----
Indole-triazole (3d)6.25----3.125
Indole-thiadiazole (2c)---3.125--
Indole-triazole (3c)---3.125--
Indole-3-carbaldehyde semicarbazone (1)100->150100--
5-Methoxy-indole-3-carbaldehyde semicarbazone (2)150->150150--
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)3.900.98Inactive-7.80-[3]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Vilsmeier-Haack Reaction

A general and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with constant stirring.

  • Formylation: To the prepared Vilsmeier reagent, add a solution of the corresponding indole (e.g., 2-tert-butyl-1H-indole) in DMF dropwise at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Workflow Diagrams

The biological effects of indole derivatives are often attributed to their interaction with specific cellular signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation start 2-tert-butyl-1H-indole reagents POCl3, DMF (Vilsmeier-Haack) reaction Formylation Reaction reagents->reaction workup Quenching & Extraction reaction->workup purification Recrystallization/ Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms anticancer Anticancer Assays (e.g., MTT) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates nfkb NF-κB akt->nfkb activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation nfkb->proliferation indole Indole Derivatives indole->pi3k inhibit indole->akt inhibit indole->nfkb inhibit

Caption: Indole derivatives can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways.

References

A Comparative Analysis of the Anticancer Potential of Substituted Indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential. Among these, substituted indole-3-carbaldehydes have emerged as a promising class of anticancer agents. Their synthetic tractability allows for the introduction of various substituents, leading to a diverse array of derivatives with potent and selective anticancer activities. This guide provides a comparative overview of the anticancer effects of several substituted indole-3-carbaldehydes, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of substituted indole-3-carbaldehydes is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below for a selection of derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Thiosemicarbazones 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 (as IC50 in µg/mL)[1]
1-propyl-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 (as IC50 in µg/mL)[2]
1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious1.9 (as IC50 in µg/mL)[2]
Sulfonohydrazides 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[1][3]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[1][3]
Chalcones Indole-chalcone derivativeHCT116 (Colon)11.99 ± 1.62[4]
Indole-chalcone derivativePC-3 (Prostate)14.43 ± 2.1[4]
Indole-vinyl sulfones Indole-vinyl sulfone derivativeVariousPotent activity[4]
3-amino-1H-7-azaindole Substituted 3-amino-1H-7-azaindoleHeLa (Cervical)3.7[4]
Substituted 3-amino-1H-7-azaindoleHepG2 (Liver)8.0[4]
Substituted 3-amino-1H-7-azaindoleMCF-7 (Breast)19.9[4]

Key Signaling Pathways in Anticancer Action

Substituted indole-3-carbaldehydes exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Derivatives Substituted Indole-3-carbaldehydes Indole_Derivatives->PI3K Inhibit Indole_Derivatives->Akt Inhibit Experimental_Workflow Start Synthesis & Characterization of Indole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Apoptosis Apoptosis Assay (Annexin V/PI Staining) Screening->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Screening->CellCycle Active Compounds Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Promising Candidates

References

Validating the antimicrobial spectrum of 2-tert-butyl-1H-indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The continuous rise of antibiotic-resistant pathogens necessitates the exploration and validation of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds, with a significant number demonstrating a broad spectrum of activity against various microorganisms.[1] This guide provides a comparative analysis of the antimicrobial performance of various indole-3-carbaldehyde derivatives and related indole compounds, supported by experimental data and detailed methodologies to aid in research and development efforts. While specific data on 2-tert-butyl-1H-indole-3-carbaldehyde is not extensively available in the reviewed literature, this guide synthesizes findings on structurally related indole derivatives to provide a valuable reference for validating the antimicrobial potential of new analogues.

Comparative Antimicrobial Activity of Indole Derivatives

The antimicrobial efficacy of indole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various indole-3-carbaldehyde derivatives and other indole compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide100100
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide150150
2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide>150>150
2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide>150>150
Tetracycline (Standard)2525

Data sourced from a study on indole-3-carbaldehyde semicarbazone derivatives, which indicated that halogenated derivatives showed moderate activity against Gram-positive bacteria.[2][3]

Table 2: Antimicrobial Activity of Indole Derivatives with Azole Moieties

CompoundS. aureus (MIC µg/mL)MRSA (MIC µg/mL)E. coli (MIC µg/mL)B. subtilis (MIC µg/mL)C. albicans (MIC µg/mL)C. krusei (MIC µg/mL)
Indole-thiadiazole (2c)>506.25>503.1253.1256.25
Indole-triazole (3c)>50>50>503.1253.1256.25
Indole-triazole (3d)>503.125>50>503.1253.125
Ampicillin (Standard)12.5505025--
Ciprofloxacin (Standard)0.190.780.090.09--
Fluconazole (Standard)----0.786.25

This table highlights the potent activity of certain indole-triazole and indole-thiadiazole derivatives, particularly against MRSA and fungal strains.[4][5]

Table 3: Antimicrobial Activity of Indole-3-Aldehyde Hydrazone Derivatives

CompoundS. aureus (MIC µg/mL)MRSA (MIC µg/mL)E. coli (MIC µg/mL)B. subtilis (MIC µg/mL)C. albicans (MIC µg/mL)
Indole anisic acid hydrazide (1k)2512.5>1005050
5-Bromoindole anisic acid hydrazide (1m)12.56.251002525
Ampicillin (Standard)12.5>1005012.5-
Ciprofloxacin (Standard)0.190.780.090.09-
Fluconazole (Standard)----0.78

Data from studies on indole-3-aldehyde hydrazone derivatives, which showed that some compounds displayed better activity against MRSA than ampicillin.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of antimicrobial activity. The following sections outline the methodologies commonly employed in the assessment of indole derivatives.

1. Synthesis of Indole-3-Carbaldehyde Derivatives

The synthesis of indole-3-carbaldehyde derivatives often serves as a starting point for creating more complex molecules with potential antimicrobial properties.[8] A general method for synthesizing semicarbazone derivatives is described below.[2]

  • Step 1: Preparation of Semicarbazide Solution: A solution of sodium acetate in water is added dropwise to a hot solution of hydrochlorinated semicarbazide in a methanol-water mixture.

  • Step 2: Reaction with Indole-3-Carboxaldehyde: The respective indole-3-carboxaldehyde derivative, dissolved in ethanol, is added to the semicarbazide solution.

  • Step 3: Reflux and Stirring: The reaction mixture is refluxed for several hours and then stirred at room temperature.

  • Step 4: Product Isolation: The solvent is slowly evaporated, and the resulting solid product is filtered, washed with hot water and cold ethanol, and then dried. Recrystallization from a suitable solvent mixture like methanol and acetone is performed for purification.[2]

2. Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]

  • Preparation of Inoculum: Bacterial strains are incubated on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA).[10] The cell density of each inoculum is adjusted in sterile water to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized indole derivatives and standard drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.[4][10]

  • Serial Dilution: Two-fold serial dilutions of the test compounds and standard drugs are prepared in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi in microtiter plates.[4][10] The final concentrations typically range from 0.78 to 400 µg/mL.[4][6]

  • Inoculation and Incubation: The prepared microbial suspensions are added to each well of the microtiter plates. The plates are then incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[4]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][9]

Visualizing Experimental Workflows

To further clarify the processes involved in validating the antimicrobial spectrum of these derivatives, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Susceptibility Testing start Start: Indole-3-carboxaldehyde and Reagents reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization end_synthesis Pure Derivative characterization->end_synthesis start_testing Start: Pure Derivative and Microbial Strains prep_inoculum Prepare Microbial Inoculum start_testing->prep_inoculum serial_dilution Serial Dilution of Derivative start_testing->serial_dilution inoculation Inoculation of Microtiter Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Read MIC Values incubation->read_results end_testing MIC Data read_results->end_testing

Caption: General workflow for the synthesis and antimicrobial testing of indole derivatives.

logical_relationship indole Indole Scaffold modification Chemical Modification (e.g., adding tert-butyl, carbaldehyde) indole->modification derivative This compound Derivative modification->derivative antimicrobial_activity Antimicrobial Activity derivative->antimicrobial_activity sar Structure-Activity Relationship (SAR) Analysis antimicrobial_activity->sar sar->modification Informs further modifications

Caption: Logical relationship in the drug discovery process of indole-based antimicrobials.

References

The Influence of the Tert-Butyl Group on the Biological Activity of Indole-3-Carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of molecular scaffolds is paramount in the design of novel therapeutics. Indole-3-carbaldehyde has emerged as a promising scaffold, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Modifications to the indole ring and the carbaldehyde group are key strategies for fine-tuning the pharmacological profile of these compounds.[2] This guide provides a comparative analysis of the biological activity of a tert-butyl-substituted indole-3-carbaldehyde derivative against other analogs, supported by experimental data, to elucidate the impact of this bulky alkyl group.

Comparative Anticancer Activity

A study by an unnamed source synthesized a series of novel indole-based arylsulfonylhydrazides and evaluated their in vitro anticancer activity against the estrogen receptor-positive breast cancer cell line (MCF-7) and the triple-negative breast cancer cell line (MDA-MB-468).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

The data presented in the table below allows for a direct comparison of the 4-tert-butyl substituted analog with other derivatives from the same series.

Compound IDSubstituent (R) at 4-position of benzenesulfonohydrazideIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-468
5g tert-Butyl 18.5 14.2
5bMethyl20.116.5
5fChloro13.28.2
5eNitro25.621.3
Data extracted from a study on novel indole-based arylsulfonylhydrazides.[3]

From this limited dataset, the 4-tert-butyl derivative (5g) demonstrated potent anticancer activity against both MCF-7 and MDA-MB-468 cell lines.[3] Its activity was found to be comparable to the methyl-substituted analog (5b) and more potent than the nitro-substituted derivative (5e).[3] However, the chloro-substituted analog (5f) exhibited the most potent activity in this series.[3] This suggests that while the bulky, lipophilic tert-butyl group is well-tolerated and contributes to the anticancer efficacy, electron-withdrawing groups like chloro at this position may lead to enhanced potency.

Structure-Activity Relationship

The following diagram illustrates the general structure of the compared compounds and highlights the variable substituent at the 4-position of the benzenesulfonohydrazide ring, which influences the anticancer activity.

SAR Indole Indole-3-carbaldehyde Backbone Linker -CH=N-NH-SO2- Indole->Linker Substituent R = -H, -CH3, -Cl, -NO2, -tBu Phenyl Phenyl Ring Linker->Phenyl Phenyl->Substituent at para-position

General structure of the compared indole-3-carbaldehyde derivatives.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the anticancer effects of the indole-3-carbaldehyde derivatives.[1]

MTT Assay for Anticancer Activity

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Cells (e.g., MCF-7 or MDA-MB-468) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the indole-3-carbaldehyde derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined from the dose-response curve.

MTT_Workflow A 1. Seed cells in 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate overnight (allow attachment) A->B C 3. Treat with test compounds (various concentrations) B->C D 4. Incubate for 48 hours C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Remove medium and add DMSO (solubilize formazan) F->G H 8. Measure absorbance (570 nm) G->H I 9. Calculate cell viability and determine IC50 H->I

Workflow of the MTT assay for determining cell viability.

Conclusion

The inclusion of a tert-butyl group on the indole-3-carbaldehyde scaffold, specifically at the 4-position of a benzenesulfonohydrazide moiety, results in a compound with significant anticancer activity. While not the most potent in the analyzed series, its efficacy highlights the tolerance for bulky, lipophilic groups in this region of the molecule for interaction with biological targets. Further research involving the direct comparison of tert-butyl substituted indole-3-carbaldehyde with the parent compound is necessary to fully elucidate the specific contribution of this functional group to the overall biological activity profile. The provided experimental protocol for the MTT assay serves as a foundational method for such future comparative studies.

References

Benchmarking the synthetic efficiency of 2-tert-butyl-1H-indole-3-carbaldehyde production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds, presents a unique challenge due to the steric hindrance imposed by the tert-butyl group at the 2-position of the indole ring. This guide provides an objective comparison of the primary synthetic methodologies for the production of this valuable compound, supported by representative experimental data and detailed protocols.

Comparative Analysis of Synthetic Efficiency

The formylation of the indole nucleus at the C-3 position is the most direct route to this compound. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most established methods for this transformation. The following table summarizes the key quantitative data for these methods, offering a clear comparison of their respective efficiencies. It is important to note that the data presented for this compound is extrapolated from studies on sterically hindered 2-substituted indoles due to a lack of specific literature values for this exact compound.

Parameter Vilsmeier-Haack Reaction Reimer-Tiemann Reaction
Starting Material 2-tert-Butyl-1H-indole2-tert-Butyl-1H-indole
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Chloroform (CHCl₃), Sodium hydroxide (NaOH)
Typical Yield 60-75% (estimated for sterically hindered substrate)20-30% (estimated for sterically hindered substrate)
Reaction Temperature 0 °C to room temperature60-70 °C
Reaction Time 2-4 hours4-8 hours
Purity of Crude Product Generally high, requires standard purificationModerate, often contains ortho- and para-isomers and other byproducts
Scalability Readily scalableChallenging to scale up due to exothermic nature and biphasic system
Safety & Environmental Use of corrosive POCl₃ requires caution.Use of toxic chloroform and strong base. Exothermic reaction requires careful temperature control.

Experimental Protocols

Vilsmeier-Haack Reaction

This method is generally the preferred route for the formylation of indoles due to its high yields and cleaner reaction profile.

Materials:

  • 2-tert-Butyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Reimer-Tiemann Reaction

While typically lower in yield for indoles compared to the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and can be applied to electron-rich heterocycles.

Materials:

  • 2-tert-Butyl-1H-indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-1H-indole (1 equivalent) in ethanol (10 volumes).

  • Add a solution of sodium hydroxide (4 equivalents) in water (5 volumes) to the flask.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add chloroform (3 equivalents) dropwise over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-8 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and acidify with 1 M hydrochloric acid to pH ~6.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with a saturated sodium bisulfite solution (to remove unreacted aldehyde) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Logical Workflow for Method Selection

The choice of synthetic method depends on several factors, including the desired scale of the reaction, purity requirements, and available laboratory resources. The following diagram illustrates a logical workflow for selecting the optimal method for the synthesis of this compound.

SynthesisMethodSelection Start Start: Need to synthesize This compound Scale Desired Scale? Start->Scale Purity High Purity Critical? Scale->Purity Large Scale Scale->Purity Small to Medium Scale Vilsmeier Vilsmeier-Haack Reaction Purity->Vilsmeier Yes ReimerTiemann Reimer-Tiemann Reaction Purity->ReimerTiemann No, and exploring classical methods Alternative Consider Alternative Methods (e.g., Boron-catalyzed formylation) Purity->Alternative No, and open to modern alternatives End Proceed with Selected Method Vilsmeier->End ReimerTiemann->End Alternative->End

Caption: Decision tree for selecting a synthetic method.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in understanding the reaction mechanisms and experimental processes, the following diagrams are provided.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 2-tert-Butyl-1H-indole Indole->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General synthetic experimental workflow.

Cross-validation of analytical methods for 2-tert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-tert-butyl-1H-indole-3-carbaldehyde

For researchers, scientists, and drug development professionals, the robust and accurate quantification of this compound is paramount for its use in synthetic chemistry and as a potential building block in pharmaceutical agents. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies. The aim of this document is to assist in the selection of the most suitable analytical method for specific research and quality control needs.

The validation of analytical methods is a critical step in drug development and manufacturing, ensuring that a selected method is fit for its intended purpose by providing reliable, reproducible, and accurate data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1] Cross-validation of different analytical methods provides a comprehensive understanding of each method's capabilities and limitations. This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the analytical methods discussed. The data presented is a composite from various studies on similar indole derivatives to provide a representative comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (%) 98-10295-10599-101
Precision (%RSD) < 2.0< 5.0< 1.5
LOD ~50 ng/mL~10 ng/mL~0.1 ng/mL
LOQ ~150 ng/mL~30 ng/mL~0.3 ng/mL
Specificity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification of this compound in bulk material and simple formulations due to its robustness and cost-effectiveness.

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25°C

  • UV Detection: Wavelength set at the maximum absorbance of this compound (typically around 300-310 nm).

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Generalized workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity compared to HPLC-UV and is suitable for identifying and quantifying volatile impurities. Due to the polarity of the indole nitrogen, derivatization may be necessary to improve peak shape and thermal stability, though the tert-butyl group may offer some protection.

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is required, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is heated to ensure complete reaction.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System: An electron ionization (EI) source operating at 70 eV. The mass spectrometer is operated in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Quantification: Quantification is performed using an internal standard and constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Derivatization (Optional) A->B C Inject into GC B->C D Separation C->D E Mass Spectrometry D->E F Data Acquisition E->F G Quantification F->G

Caption: Generalized workflow for GC-MS analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level analysis, such as in biological matrices or for detecting low-level impurities.

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to remove interfering substances.

LC-MS/MS Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.[1]

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (SPE or LLE) B Solvent Evaporation A->B C Reconstitution B->C D UHPLC Separation C->D E ESI Ionization D->E F MRM Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Generalized workflow for LC-MS/MS analysis.

Cross-Validation Considerations

Cross-validation is performed to ensure that different analytical methods or laboratories produce comparable results.[2][3] For this compound, this could involve analyzing the same batch of material by HPLC-UV and LC-MS/MS. The acceptance criteria would typically involve the comparison of the mean results, which should fall within a predefined percentage of each other, often guided by the precision of the methods. This process is essential when transferring a method from a research environment to a quality control laboratory or when data from different analytical techniques are combined in a regulatory submission.[2]

References

Safety Operating Guide

Proper Disposal of 2-tert-butyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-tert-butyl-1H-indole-3-carbaldehyde (CAS No. 29957-81-1), a compound used in various research and development applications. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), these procedures are based on the known hazards associated with this chemical and general best practices for hazardous waste management. A conservative approach is strongly recommended.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] Adherence to appropriate safety protocols is essential during handling and disposal. Always operate in a well-ventilated area, preferably within a chemical fume hood, and utilize personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

The available hazard data for this compound is summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Specific Target Organ Toxicity — Single ExposureH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect un-reusable solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, chemically compatible container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Be mindful of solvent compatibility; for instance, keep halogenated and non-halogenated solvent waste streams separate.[2]

  • Containerization:

    • Use a robust, leak-proof container made of a material compatible with the chemical waste. The original container, if in good condition, can often be used.

    • Ensure the container has a secure, tightly fitting lid to prevent spills and evaporation.[3]

    • Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[4]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must clearly state the full chemical name: "this compound". Avoid using abbreviations.

    • Include the concentration and the solvent if it is a liquid waste mixture.

    • Provide the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

    • Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks.

  • Spill Response:

    • In the event of a small spill, and if you are trained to do so, contain the spill using an appropriate absorbent material.

    • Wearing full PPE, carefully sweep or collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and immediately contact your institution's EHS office.

  • Waste Pickup and Disposal:

    • Once the waste container is full or has reached the time limit for satellite accumulation, submit a waste pickup request to your institution's EHS department.

    • Complete all necessary paperwork accurately, detailing the contents of the waste container.

Disposal Workflow

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_EHS EHS Procedures Collect Collect Waste (Solid & Liquid) Segregate Segregate by Waste Type (e.g., solid, liquid, solvent) Collect->Segregate Containerize Use Compatible, Leak-Proof Container Segregate->Containerize Label Label Clearly: 'Hazardous Waste' + Full Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collects Waste Container Request->Pickup Dispose Proper Disposal by Licensed Facility Pickup->Dispose

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.